Product packaging for 2-(Methoxymethoxy)phenylboronic acid(Cat. No.:CAS No. 115377-93-0)

2-(Methoxymethoxy)phenylboronic acid

Cat. No.: B043532
CAS No.: 115377-93-0
M. Wt: 181.98 g/mol
InChI Key: SPJBOWONADYEPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Methoxymethoxy)phenylboronic acid is a useful research compound. Its molecular formula is C8H11BO4 and its molecular weight is 181.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11BO4 B043532 2-(Methoxymethoxy)phenylboronic acid CAS No. 115377-93-0

Properties

IUPAC Name

[2-(methoxymethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4/c1-12-6-13-8-5-3-2-4-7(8)9(10)11/h2-5,10-11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJBOWONADYEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447196
Record name 2-(METHOXYMETHOXY)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115377-93-0
Record name 2-(METHOXYMETHOXY)PHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(Methoxymethoxy)phenylboronic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Methoxymethoxy)phenylboronic acid

This technical guide provides a comprehensive overview of this compound, a versatile organoboron compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's physicochemical properties, provides a detailed synthesis protocol, and illustrates key chemical processes and applications through structured diagrams.

Physicochemical and Safety Data

Quantitative data for this compound are summarized below, providing key identifiers and properties for easy reference.

PropertyValueReference
Molecular Weight 181.98 g/mol
Empirical Formula C₈H₁₁BO₄
CAS Number 115377-93-0[1]
Appearance White to off-white solid/powder[2]
Density 1.19 g/cm³[1]
SMILES String OB(O)C1=CC=CC=C1OCOC
InChI Key SPJBOWONADYEPF-UHFFFAOYSA-N
Storage Temperature 2-8°C under an inert gas (Nitrogen or Argon)[1]
Hazard Class Acute Toxicity 3 (Oral)
Signal Word Danger
Hazard Statements H301 (Toxic if swallowed)

Experimental Protocols

Arylboronic acids are fundamental reagents in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[3] The methoxymethyl (MOM) ether group in this compound serves as a protecting group for the phenolic hydroxyl, which can be valuable in multi-step syntheses.

Synthesis of this compound

The following protocol describes the synthesis of this compound from 1-bromo-2-(methoxymethoxy)benzene.[2]

Materials:

  • 1-bromo-2-(methoxymethoxy)benzene (Starting Material S1)

  • tert-butyllithium (1.52 M in pentane)

  • Trimethyl borate

  • Tetrahydrofuran (THF)

  • Pentane

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Acetic acid

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Hexane

  • Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Lithiation: Under an argon atmosphere, dissolve 1-bromo-2-(methoxymethoxy)benzene (2.38 g, 11.0 mmol) in THF (30 mL) in a flask and cool the solution to -78 °C.

  • Add a pentane solution of tert-butyllithium (1.52 M, 14.4 mL, 21.9 mmol) dropwise to the cooled solution.

  • Stir the mixture for 1 hour at -78 °C.[2]

  • Borylation: To the same mixture, add trimethyl borate (1.84 mL, 16.5 mmol) as a neat liquid.

  • Continue stirring for 1 hour at -78 °C.[2]

  • Allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Purification: Quench the reaction by adding saturated aqueous NH₄Cl and then concentrate the mixture.

  • Adjust the pH of the aqueous residue to 3 using acetic acid.

  • Extract the product with dichloromethane.

  • Wash the organic extract successively with water and brine.

  • Dry the organic layer over Na₂SO₄ and evaporate the solvent.

  • Wash the resulting residue with hexane and dry it under reduced pressure to yield this compound as a colorless powder (1.41 g, 71% yield).[2]

Synthesis_Workflow SM 1-bromo-2-(methoxymethoxy)benzene in THF Lithiation Lithiation -78 °C, 1 hr SM->Lithiation tBuLi tert-butyllithium in pentane tBuLi->Lithiation TMB Trimethyl borate Borylation Borylation -78 °C to RT, 2 hrs TMB->Borylation Lithiation->Borylation Aryl Lithium Intermediate Workup Aqueous Work-up & Extraction Borylation->Workup Boronate Ester Product This compound Workup->Product

Caption: Synthesis workflow for this compound.

Core Applications and Mechanisms

Phenylboronic acids are cornerstone reagents in chemical synthesis and have found increasing use in drug delivery and sensor technology.[4][5][6]

Suzuki-Miyaura Cross-Coupling

The primary application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[3] This reaction couples a boronic acid with an organohalide using a palladium(0) catalyst and a base. It is a powerful tool for synthesizing complex molecules, including many pharmaceuticals.

Suzuki_Coupling Generalized Suzuki-Miyaura Coupling Pathway cluster_cat Catalytic Cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)-X(L₂) pd0->pd_aryl Oxidative Addition pd_trans Ar-Pd(II)-Ar'(L₂) pd_aryl->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) pd_trans->product boronic Ar'-B(OH)₂ (Boronic Acid) boronic->pd_trans halide Ar-X (Organohalide) halide->pd_aryl base Base (e.g., K₂CO₃) base->pd_trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stimuli-Responsive Systems for Drug Delivery

Phenylboronic acid (PBA) moieties can form reversible covalent bonds (boronate esters) with 1,2- or 1,3-diols.[7][8] This interaction is sensitive to pH and the presence of competing diols like glucose. This property is exploited in designing "smart" drug delivery systems.[4][9] For example, a nanoparticle carrier functionalized with PBA can release a drug cargo in response to the high glucose levels found in diabetic patients or the acidic microenvironment of tumors.[4][9]

Drug_Delivery cluster_carrier PBA-Functionalized Nanocarrier Carrier_Stable Drug-Loaded Carrier (Stable State) Carrier_Release Carrier Releases Drug (Unstable State) Carrier_Stable->Carrier_Release Boronate ester cleavage Drug Released Drug (Therapeutic Effect) Carrier_Release->Drug Stimulus Stimulus (e.g., High Glucose or Low pH) Stimulus->Carrier_Stable

Caption: Logic of stimuli-responsive drug release from a PBA carrier.

References

An In-Depth Technical Guide to the Safe Handling of 2-(Methoxymethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information for 2-(Methoxymethoxy)phenylboronic acid (CAS No: 115377-93-0), a reagent commonly used in organic synthesis. The following sections detail its properties, hazards, handling procedures, and emergency protocols to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueReference
Molecular Formula C8H11BO4[1]
Molecular Weight 181.98 g/mol [1]
Appearance Solid
Melting Point Not available
Boiling Point Not available
Flash Point Not applicable
Solubility Insoluble in water.[2]

Toxicological and Hazard Information

The toxicological properties of this compound have not been fully investigated.[3] However, based on available data for similar compounds, it should be handled with care. The following table summarizes the known hazard classifications.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)GHS06 (Skull and crossbones)DangerH301: Toxic if swallowed.

Hazard and Precautionary Statements:

  • H-Statements (Hazard):

    • H301: Toxic if swallowed.

    • For similar compounds: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4][5][6]

  • P-Statements (Precautionary):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

    • P270: Do not eat, drink or smoke when using this product.[8][9]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6][7]

    • P301 + P330 + P331 + P310: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][7]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

    • P405: Store locked up.[7]

Experimental Protocols for Safe Handling

Given the limited specific toxicological data, the following protocols represent best practices for handling this compound in a research setting.

3.1. Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Ensure that an eyewash station and safety shower are readily accessible.

3.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 should be worn.[3]

  • Skin Protection:

    • Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[10]

    • A lab coat or other protective clothing should be worn.[10]

  • Respiratory Protection:

    • For routine handling of small quantities in a fume hood, respiratory protection may not be necessary.

    • If dust is generated, a NIOSH-approved N95 (US) or type P1 (EN 143) dust mask should be used.

3.3. Handling and Storage

  • Handling:

    • Avoid contact with skin and eyes.[10]

    • Avoid the formation of dust and aerosols.[6]

    • Wash hands thoroughly after handling.[3]

  • Storage:

    • Store in a tightly closed container in a dry and well-ventilated place.[10]

    • Keep refrigerated.[10]

    • Incompatible materials include strong oxidizing agents and strong acids.[3][5]

3.4. Disposal Considerations

  • Dispose of this material as hazardous waste in accordance with federal, state, and local regulations.[10]

  • Contact a licensed professional waste disposal service to dispose of this material.[10]

3.5. First-Aid Measures

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[3]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[5]

Visualized Workflows and Relationships

4.1. Safe Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

prep Preparation & Risk Assessment ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep->ppe handling Weighing & Handling in Fume Hood ppe->handling reaction Perform Chemical Reaction handling->reaction cleanup Decontamination & Waste Disposal reaction->cleanup storage Store in a Cool, Dry Place cleanup->storage

Caption: Safe handling workflow for this compound.

4.2. Hazard and Response Logical Relationship

This diagram illustrates the relationship between the potential hazards of this compound and the appropriate protective and first-aid responses.

substance This compound sub_hazards Potential Hazards substance->sub_hazards oral_tox Toxic if Swallowed (H301) sub_hazards->oral_tox skin_irr Skin Irritation (H315) sub_hazards->skin_irr eye_irr Eye Irritation (H319) sub_hazards->eye_irr resp_irr Respiratory Irritation (H335) sub_hazards->resp_irr ppe_response Protective Measures (PPE) oral_tox->ppe_response Prevent with first_aid First-Aid Response oral_tox->first_aid If exposed skin_irr->ppe_response Prevent with skin_irr->first_aid If exposed eye_irr->ppe_response Prevent with eye_irr->first_aid If exposed resp_irr->ppe_response Prevent with resp_irr->first_aid If exposed gloves Protective Gloves ppe_response->gloves goggles Safety Goggles ppe_response->goggles fume_hood Fume Hood / Ventilation ppe_response->fume_hood swallow_aid Rinse Mouth, Seek Medical Aid first_aid->swallow_aid skin_aid Wash with Soap & Water first_aid->skin_aid eye_aid Rinse with Water for 15 min first_aid->eye_aid inhale_aid Move to Fresh Air first_aid->inhale_aid

Caption: Hazard, protection, and first-aid relationships.

References

An In-depth Technical Guide to 2-(Methoxymethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(Methoxymethoxy)phenylboronic acid, a versatile building block in modern organic synthesis. It details its chemical and physical properties, synthesis, and key applications, with a focus on its role in the formation of complex biaryl structures relevant to pharmaceutical and materials science research. Experimental protocols and conceptual diagrams are included to facilitate its practical application in the laboratory.

Core Properties of this compound

This compound is an organic compound featuring a phenyl ring substituted with both a boronic acid group and a methoxymethyl (MOM) ether. The MOM group serves as a stable protecting group for the phenolic hydroxyl, allowing for selective reactions at the boronic acid site, particularly in palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical and Safety Data

PropertyValueCitation(s)
CAS Number 115377-93-0[1][2]
Molecular Formula C₈H₁₁BO₄[2]
Molecular Weight 181.98 g/mol
Appearance White to off-white solid/crystalline powder[3]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[1]
Hazard Classifications Acute Toxicity 3 (Oral)
Signal Word Danger
Hazard Statements H301 (Toxic if swallowed)
Precautionary Codes P301 + P330 + P331 + P310 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor)

Note: Quantitative data such as melting point, boiling point, and specific solubility values are not consistently reported in publicly available literature.

Synthesis and Reactivity

The synthesis of this compound is typically achieved through a lithium-halogen exchange followed by borylation. The methoxymethyl (MOM) protecting group is stable under these conditions, making the synthesis robust.

A common synthetic route starts from 1-bromo-2-(methoxymethoxy)benzene. The process involves formation of an organolithium intermediate at low temperature, which is then quenched with a boron electrophile like trimethyl borate. A final aqueous workup hydrolyzes the resulting boronate ester to yield the desired boronic acid.

G Synthesis of this compound cluster_0 Reaction Steps S1 1-bromo-2- (methoxymethoxy)benzene in THF/pentane tBuLi tert-butyllithium S1->tBuLi -78 °C, 1h (Lithium-Halogen Exchange) BOMe3 Trimethyl borate tBuLi->BOMe3 -78 °C to RT, 2h (Borylation) Workup Aqueous Workup (NH4Cl, Acetic Acid) BOMe3->Workup (Hydrolysis) Product 2-(Methoxymethoxy)- phenylboronic acid Workup->Product (Isolation, Yield: ~71%)

A typical synthetic workflow for the target compound.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl compounds.[4] These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4][5] The reaction is valued for its mild conditions and tolerance of a wide array of functional groups.[4]

This protocol describes a general procedure for the coupling of an aryl halide with this compound.

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Water (if using a biphasic system)

Procedure:

  • Reaction Setup: To a reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G Experimental Workflow: Suzuki-Miyaura Coupling cluster_0 Protocol Steps Setup 1. Combine Reagents: Aryl Halide, Boronic Acid, Pd Catalyst, Base Inert 2. Purge with Inert Gas (Ar/N2) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent React 4. Heat and Stir (80-110 °C, 12-24h) Solvent->React Workup 5. Aqueous Workup & Extraction React->Workup Purify 6. Column Chromatography Workup->Purify Product Isolated Biaryl Product Purify->Product

A generalized workflow for Suzuki-Miyaura coupling.

Role in Drug Discovery and Targeted Therapy

While this compound is primarily a synthetic building block, the broader class of phenylboronic acids (PBAs) has gained significant attention for applications in targeted cancer therapy.[6][7] This is due to their unique ability to form reversible covalent bonds with 1,2- or 1,3-diols.

A key insight is that many cancer cells overexpress sialic acids on their cell surface glycoproteins and glycolipids.[6][8] Sialic acids contain the necessary diol functionality to bind with PBAs. This interaction is pH-sensitive, with binding being stronger in the slightly acidic microenvironment of tumors (pH ~6.5) compared to the physiological pH of healthy tissues (pH 7.4).[6][9] This differential affinity allows PBA-functionalized nanoparticles, drug conjugates, or imaging agents to selectively target and accumulate in tumor tissues, enhancing therapeutic efficacy while minimizing off-target side effects.[6][10]

G PBA-Mediated Targeting of Cancer Cells cluster_0 PBA-Drug Conjugate cluster_1 Cancer Cell Surface PBA_conjugate PBA Drug Therapeutic Payload PBA_conjugate->Drug linked to Targeting Targeted Binding in Acidic Tumor Microenvironment (pH < 7.4) PBA_conjugate->Targeting Cell Cancer Cell Membrane SialicAcid Sialic Acid (Overexpressed) SialicAcid->Targeting Internalization Enhanced Drug Internalization Targeting->Internalization Apoptosis Cell Death (Apoptosis) Targeting->Apoptosis Internalization->Apoptosis

Targeting mechanism of PBA conjugates to cancer cells.

References

Synthesis of 2-(Methoxymethoxy)phenylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(Methoxymethoxy)phenylboronic acid, a valuable reagent in organic chemistry, particularly in the construction of complex molecules for drug discovery and materials science. This document details the prevalent synthetic methodologies, including experimental protocols, quantitative data, and safety considerations.

Introduction

This compound is an important building block in organic synthesis, most notably utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] The methoxymethyl (MOM) ether serves as a stable protecting group for the phenolic hydroxyl group, allowing for a wide range of chemical transformations on other parts of the molecule.[2] This guide will focus on the practical synthesis of this compound, providing researchers with the necessary information for its preparation in a laboratory setting.

Synthetic Methodologies

The most common and well-documented method for the synthesis of this compound is through a lithium-halogen exchange reaction starting from 1-bromo-2-(methoxymethoxy)benzene, followed by borylation with an electrophilic borate ester.[3] Alternative approaches, such as those involving Grignard reagents or palladium-catalyzed borylation, are also viable for the synthesis of arylboronic acids.[4][5]

Primary Synthesis Route: Lithium-Halogen Exchange

This method involves the reaction of 1-bromo-2-(methoxymethoxy)benzene with tert-butyllithium to form an aryllithium intermediate, which is then quenched with trimethyl borate. Subsequent hydrolysis yields the desired boronic acid.[3]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products A 1-Bromo-2-(methoxymethoxy)benzene I 2-(Methoxymethoxy)phenyllithium (Intermediate) A->I + tert-Butyllithium (Lithium-Halogen Exchange) B tert-Butyllithium C Trimethyl borate D This compound I->D + Trimethyl borate then H₂O/H⁺ (Hydrolysis)

Caption: Reaction pathway for the synthesis of this compound.

A detailed experimental protocol for the synthesis of this compound is provided below.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
1-Bromo-2-(methoxymethoxy)benzene217.0611.02.38 g
tert-Butyllithium (1.52 M in pentane)64.0621.914.4 mL
Tetrahydrofuran (THF), anhydrous72.11-30 mL
Trimethyl borate103.9116.51.84 mL
Saturated aqueous NH₄Cl--As needed
Acetic acid60.05-To pH 3
Dichloromethane84.93-As needed
Water18.02-As needed
Brine--As needed
Sodium sulfate (Na₂SO₄), anhydrous142.04-As needed
Hexane86.18-For washing

Procedure:

  • Under an argon atmosphere, dissolve 1-bromo-2-(methoxymethoxy)benzene (2.38 g, 11.0 mmol) in anhydrous THF (30 mL) in a flame-dried flask and cool the solution to -78 °C.

  • Add a pentane solution of tert-butyllithium (1.52 M, 14.4 mL, 21.9 mmol) dropwise to the cooled solution.

  • Stir the mixture for 1 hour at -78 °C.

  • Add trimethyl borate (1.84 mL, 16.5 mmol) as a neat liquid and continue stirring for 1 hour at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction with saturated aqueous ammonium chloride and concentrate the mixture under reduced pressure.

  • Adjust the pH of the residue to 3 with acetic acid and extract the product with dichloromethane.

  • Wash the organic extract successively with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent and wash the resulting residue with hexane.

  • Dry the product under reduced pressure to yield this compound as a colorless powder (1.41 g, 71% yield).

G A Dissolve 1-bromo-2-(methoxymethoxy)benzene in anhydrous THF under Argon B Cool to -78 °C A->B C Add tert-butyllithium dropwise B->C D Stir for 1 hour at -78 °C C->D E Add trimethyl borate D->E F Stir for 1 hour at -78 °C E->F G Warm to room temperature and stir for 1 hour F->G H Quench with saturated aq. NH₄Cl G->H I Concentrate H->I J Adjust pH to 3 with acetic acid I->J K Extract with dichloromethane J->K L Wash with water and brine K->L M Dry over Na₂SO₄ L->M N Evaporate solvent M->N O Wash with hexane N->O P Dry under reduced pressure O->P Q This compound P->Q

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₈H₁₁BO₄
Molecular Weight181.98 g/mol
AppearanceColorless powder
StorageInert atmosphere, 2-8°C

Predicted Spectral Data:

While experimental spectral data can vary based on instrumentation and sample preparation, the following provides an expectation of the key spectroscopic features.

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5 - 7.2m4HAr-H
~5.2s2H-O-CH₂-O-
~3.5s3H-O-CH₃
~8.0 (broad)s2H-B(OH)₂

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
~155Ar-C-O
~135, 130, 122, 115Ar-C
~95-O-CH₂-O-
~56-O-CH₃

Safety Considerations

The synthesis of this compound involves the use of hazardous reagents that require careful handling in a controlled laboratory environment.

  • tert-Butyllithium: This reagent is highly pyrophoric and will ignite spontaneously on contact with air.[6] It must be handled under an inert atmosphere (argon or nitrogen) at all times.[6] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[6]

  • Trimethyl borate: This compound is flammable and can cause irritation to the skin, eyes, and respiratory tract.[7] It should be handled in a well-ventilated fume hood.[7]

  • General Precautions: All glassware should be thoroughly dried before use to prevent quenching of the organolithium reagent. The reaction should be conducted in a fume hood, and an appropriate fire extinguisher (Class D for metal fires) should be readily accessible.[6]

Applications in Drug Development

This compound is a versatile building block, primarily used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1] This reaction is a powerful tool for the synthesis of biaryl structures, which are common motifs in many pharmaceutical compounds. The MOM-protected phenol allows for the introduction of the boronic acid functionality while preventing unwanted side reactions at the hydroxyl group. The MOM group can be removed under acidic conditions later in the synthetic sequence.[2] This reagent is particularly useful in the synthesis of kinase inhibitors and other complex molecular architectures for drug discovery.[8]

References

An In-depth Technical Guide to the Methoxymethyl (MOM) Protection of 2-Hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methoxymethyl (MOM) ether protection of 2-hydroxyphenylboronic acid. The strategic use of the MOM protecting group is critical in multi-step organic syntheses, enabling the selective reaction of other functional groups by temporarily masking the reactive phenolic hydroxyl group. This document details the synthesis of 2-(methoxymethoxy)phenylboronic acid, including reaction conditions, deprotection strategies, and its application in further synthetic transformations, with a focus on providing actionable data and protocols for laboratory use.

Introduction

In the synthesis of complex organic molecules, the selective protection and deprotection of functional groups is a cornerstone of success. For phenolic hydroxyl groups, the methoxymethyl (MOM) ether is a widely employed protecting group due to its ease of introduction, stability to a broad range of non-acidic reagents, and reliable cleavage under acidic conditions.[1] When a phenol also bears a boronic acid moiety, as in 2-hydroxyphenylboronic acid, the MOM group allows for the versatile reactivity of the boronic acid in reactions such as the Suzuki-Miyaura coupling, without interference from the acidic phenolic proton.

This guide will cover the following key areas:

  • Protection of 2-Hydroxyphenylboronic Acid: Methodologies and quantitative data for the introduction of the MOM group.

  • Deprotection of this compound: A survey of methods for the removal of the MOM group with relevant data.

  • Experimental Protocols: Detailed procedures for key protection and deprotection reactions.

  • Application in Synthesis: The use of MOM-protected 2-hydroxyphenylboronic acid in a synthetic workflow.

Data Presentation

The following tables summarize quantitative data for the MOM protection of phenols and the deprotection of MOM-protected phenols, providing a basis for comparison and selection of reaction conditions.

Table 1: MOM Protection of Phenols

SubstrateReagentsBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenolMOMClNaHDMFRT274-96[2]
PhenolMOMClDIPEACH₂Cl₂RT3-885-98[2]
PhenolMethoxymethyl Acetate-CH₂Cl₂RT1681
3,4-DichlorophenolMethoxymethyl Acetate-CH₂Cl₂RT-66
4-CarbomethoxyphenolMethoxymethyl Acetate-CH₂Cl₂RT-68

Table 2: Deprotection of Phenolic MOM Ethers

SubstrateReagentsSolventTemp. (°C)TimeYield (%)Reference
MOM-protected PhenolHClH₂O, MeOHRT3 d85[2]
MOM-protected PhenolHBrCH₂Cl₂02 h80[2]
MOM-protected PhenolI₂MeOHRT2 h66[2]
Various Phenolic MOM EthersNaHSO₄-SiO₂CH₂Cl₂RT0.5-1 h90-98[3]
Various Phenolic MOM EthersWells-Dawson AcidMeOH651 h100[1]
Various Phenolic MOM EthersZnBr₂/n-PrSHCH₂Cl₂RT<10 min85-98[4]
Various Phenolic MOM EthersZn(OTf)₂IsopropanolReflux1-3 h85-95[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a literature procedure for the synthesis of this compound from 1-bromo-2-(methoxymethoxy)benzene.

Step 1: MOM Protection of 2-Bromophenol (to yield 1-bromo-2-(methoxymethoxy)benzene)

A general procedure for the MOM protection of a phenol using MOMCl and a base like diisopropylethylamine (DIPEA) is as follows:

  • To a solution of 2-bromophenol (1.0 eq.) in dichloromethane (DCM), add DIPEA (1.5 eq.).

  • Cool the mixture to 0 °C and add chloromethyl methyl ether (MOMCl) (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-8 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield 1-bromo-2-(methoxymethoxy)benzene.

Step 2: Borylation of 1-bromo-2-(methoxymethoxy)benzene

  • Under an argon atmosphere, dissolve 1-bromo-2-(methoxymethoxy)benzene (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.1 eq.) dropwise and stir for 1 hour at -78 °C.

  • Add trimethyl borate (1.5 eq.) and continue stirring at -78 °C for 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction with saturated aqueous NH₄Cl and concentrate.

  • Adjust the pH to 3 with acetic acid and extract with dichloromethane.

  • Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and evaporate the solvent.

  • The resulting residue can be washed with hexane and dried under reduced pressure to give this compound as a colorless powder (reported yield of 71% for a similar procedure).[2]

Protocol 2: Deprotection of this compound

A general procedure for the acidic deprotection of a MOM-protected phenol is as follows:

  • Dissolve the this compound (1.0 eq.) in a mixture of methanol and water.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Stir the reaction at room temperature or gently heat, monitoring by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude 2-hydroxyphenylboronic acid by recrystallization or column chromatography.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

MOM_Protection_Mechanism phenol 2-Hydroxyphenylboronic Acid phenoxide Phenoxide Intermediate phenol->phenoxide Deprotonation base Base (e.g., DIPEA) base->phenoxide salt [Base-H]+Cl- product This compound phenoxide->product SN2 Attack momcl MOMCl momcl->product

Reaction mechanism for MOM protection.

Experimental_Workflow start Start: 2-Hydroxyphenylboronic Acid protection MOM Protection (MOMCl, Base, Solvent) start->protection workup1 Aqueous Workup & Purification protection->workup1 protected_intermediate Isolated this compound workup1->protected_intermediate suzuki Suzuki-Miyaura Coupling (Aryl Halide, Pd Catalyst, Base) protected_intermediate->suzuki coupled_product MOM-Protected Biaryl suzuki->coupled_product deprotection MOM Deprotection (Acid, Solvent) coupled_product->deprotection workup2 Aqueous Workup & Purification deprotection->workup2 final_product Final Product: Hydroxybiaryl workup2->final_product

General experimental workflow.

Logical_Relationship hydroxyphenylboronic_acid 2-Hydroxyphenylboronic Acid (Bifunctional) unwanted_reaction Unwanted Side Reactions (e.g., O-arylation, catalyst inhibition) hydroxyphenylboronic_acid->unwanted_reaction Direct Use in Coupling mom_protection MOM Protection hydroxyphenylboronic_acid->mom_protection Strategic Step mom_protected_boronic_acid This compound (Masked Phenol) mom_protection->mom_protected_boronic_acid suzuki_coupling Suzuki-Miyaura Coupling mom_protected_boronic_acid->suzuki_coupling Enables Selective C-C Bond Formation mom_protected_biaryl MOM-Protected Biaryl Intermediate suzuki_coupling->mom_protected_biaryl mom_deprotection MOM Deprotection mom_protected_biaryl->mom_deprotection final_product Target Hydroxybiaryl (Desired Product) mom_deprotection->final_product Unveils Phenol

Logical relationship in multi-step synthesis.

Conclusion

The methoxymethyl (MOM) group is a robust and versatile protecting group for the hydroxyl functionality of 2-hydroxyphenylboronic acid. Its stability under a wide range of conditions, particularly those employed in Suzuki-Miyaura cross-coupling reactions, makes it an invaluable tool for organic synthesis. The reliable methods for its introduction and subsequent removal under acidic conditions allow for the strategic construction of complex biaryl compounds. This guide provides the necessary data, protocols, and conceptual frameworks to empower researchers, scientists, and drug development professionals to effectively utilize MOM protection in their synthetic endeavors.

References

Stability of 2-(Methoxymethoxy)phenylboronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2-(Methoxymethoxy)phenylboronic acid. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this document consolidates information on the known stability of arylboronic acids in general, the influence of the methoxymethyl (MOM) protecting group, and standard protocols for stability assessment. This guide is intended to equip researchers with the foundational knowledge and practical frameworks to handle, store, and evaluate the stability of this compound effectively.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is crucial for designing appropriate handling, storage, and experimental procedures.

PropertyValue
Chemical Formula C₈H₁₁BO₄
Molecular Weight 181.98 g/mol
Appearance Solid
InChI Key SPJBOWONADYEPF-UHFFFAOYSA-N
SMILES String OB(O)C1=CC=CC=C1OCOC

Core Stability Considerations

The stability of this compound is influenced by several factors inherent to its structure as a MOM-protected arylboronic acid. Under normal storage conditions, it is a stable compound. However, deviations from these conditions can lead to degradation.

General Storage Recommendations: For long-term stability, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1] The container should be tightly sealed to protect it from moisture.[1] While room temperature storage may be acceptable for short periods, refrigeration is the preferred condition to minimize potential degradation over time.[1] It is generally not recommended to store boronic acids in solution for extended periods, as this can increase the rate of degradation, particularly in the presence of water or other protic solvents.[1]

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Hazardous Decomposition Products: Upon thermal decomposition, this compound may produce carbon monoxide (CO), carbon dioxide (CO₂), and oxides of boron.

The following table summarizes the expected stability of this compound under various stress conditions, based on the general behavior of arylboronic acids.

Stress ConditionExpected StabilityPotential Degradation Pathways
Acidic pH Low Cleavage of the MOM protecting group to yield 2-hydroxyphenylboronic acid. Protodeboronation (cleavage of the C-B bond).
Neutral pH Moderate Susceptible to oxidation. Slow hydrolysis of the boronic acid to form boroxine.
Basic pH Low to Moderate Formation of the more reactive tetrahedral boronate species, which is more susceptible to oxidation and other degradation reactions.
Elevated Temperature Low to Moderate Acceleration of degradation pathways such as protodeboronation and decomposition.
Light (Photostability) Data not available Some boronic acid derivatives can be sensitive to light.
**Oxidizing Agents (e.g., H₂O₂) **Low Oxidative degradation leading to cleavage of the C-B bond and formation of 2-(methoxymethoxy)phenol.

Potential Degradation Pathways

The primary degradation pathways for arylboronic acids, and by extension this compound, are protodeboronation and oxidation. The presence of the MOM ether introduces an additional acid-labile site.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This reaction is a known decomposition pathway for boronic acids in aqueous media and can be catalyzed by both acidic and basic conditions.

Protodeboronation 2-(Methoxymethoxy)phenylboronic_acid This compound Methoxymethoxybenzene Methoxymethoxybenzene 2-(Methoxymethoxy)phenylboronic_acid->Methoxymethoxybenzene H+ or OH- Boric_acid Boric acid 2-(Methoxymethoxy)phenylboronic_acid->Boric_acid H2O

Caption: Protodeboronation of this compound.

Oxidative Degradation

Oxidative degradation is a significant stability concern for boronic acids, especially in the presence of oxygen or other oxidizing agents like hydrogen peroxide.[2] This pathway involves the cleavage of the C-B bond to form the corresponding phenol and boric acid.[2]

Oxidation 2-(Methoxymethoxy)phenylboronic_acid This compound 2-(Methoxymethoxy)phenol 2-(Methoxymethoxy)phenol 2-(Methoxymethoxy)phenylboronic_acid->2-(Methoxymethoxy)phenol [O] Boric_acid Boric acid 2-(Methoxymethoxy)phenylboronic_acid->Boric_acid [O]

Caption: Oxidative degradation of this compound.

MOM Group Hydrolysis

The methoxymethyl (MOM) ether is a protecting group that is known to be labile under acidic conditions. In the presence of acid, the MOM group will be cleaved to reveal the free phenol, yielding 2-hydroxyphenylboronic acid.

MOM_Hydrolysis 2-(Methoxymethoxy)phenylboronic_acid This compound 2-Hydroxyphenylboronic_acid 2-Hydroxyphenylboronic acid 2-(Methoxymethoxy)phenylboronic_acid->2-Hydroxyphenylboronic_acid H+, H2O Formaldehyde Formaldehyde 2-(Methoxymethoxy)phenylboronic_acid->Formaldehyde H+, H2O Methanol Methanol 2-(Methoxymethoxy)phenylboronic_acid->Methanol H+, H2O

Caption: Acid-catalyzed hydrolysis of the MOM protecting group.

Experimental Protocols for Stability Assessment

A robust assessment of the stability of this compound requires well-defined experimental protocols. Forced degradation studies are essential to identify potential degradation products and pathways. The following are generalized protocols that can be adapted for specific studies.

Forced Degradation Study Protocol

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • pH meter

  • HPLC system with UV or PDA detector

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation: Heat the solid this compound or its solution at an elevated temperature (e.g., 80 °C).

    • Photostability: Expose the solid or solution to UV light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples if necessary.

    • Dilute the samples to an appropriate concentration for analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

    • Characterize any significant degradation products using LC-MS and/or NMR.

Stability-Indicating HPLC Method Protocol

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a PDA or UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient elution may be required to achieve optimal separation.

Chromatographic Conditions (example):

  • Flow rate: 1.0 mL/min

  • Injection volume: 10 µL

  • Column temperature: 30 °C

  • Detection wavelength: 220 nm (or as determined by UV scan)

Method Validation:

  • Validate the method according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples will be used to demonstrate the specificity of the method.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the stability of this compound.

Stability_Workflow cluster_0 Forced Degradation Studies cluster_1 Analytical Techniques cluster_2 Data Analysis Acid_Hydrolysis Acid Hydrolysis HPLC HPLC-UV/PDA Acid_Hydrolysis->HPLC Base_Hydrolysis Base Hydrolysis Base_Hydrolysis->HPLC Oxidation Oxidation Oxidation->HPLC Thermal_Stress Thermal Stress Thermal_Stress->HPLC Photostability Photostability Photostability->HPLC LC_MS LC-MS HPLC->LC_MS NMR NMR HPLC->NMR Degradation_Profile Degradation Profile HPLC->Degradation_Profile Impurity_Identification Impurity Identification LC_MS->Impurity_Identification NMR->Impurity_Identification Stability_Assessment Stability Assessment Degradation_Profile->Stability_Assessment Impurity_Identification->Stability_Assessment Compound This compound Compound->Acid_Hydrolysis Compound->Base_Hydrolysis Compound->Oxidation Compound->Thermal_Stress Compound->Photostability

Caption: General workflow for stability assessment.

Conclusion

References

Technical Guide: Solubility of 2-(Methoxymethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxymethoxy)phenylboronic acid is an important building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. A thorough understanding of its solubility in various solvents is critical for reaction optimization, purification, and formulation development. This guide summarizes the general solubility trends for arylboronic acids and provides a detailed experimental methodology for the quantitative determination of the solubility of this compound.

Predicted Solubility of this compound

Quantitative solubility data for this compound is not extensively documented in peer-reviewed literature. However, by examining the solubility of analogous compounds like phenylboronic acid and its substituted derivatives, we can predict its general solubility behavior. The methoxymethoxy group is expected to influence the polarity and hydrogen bonding capabilities of the molecule.

General Solubility Trends of Arylboronic Acids:

  • Water: Most arylboronic acids exhibit low solubility in water.[1][2] For instance, the solubility of unsubstituted phenylboronic acid in water at 20°C is approximately 2 g/100 cm³.[1] The introduction of substituents on the phenyl ring can either increase or decrease water solubility depending on their nature.

  • Organic Solvents: Phenylboronic acid generally shows high solubility in polar organic solvents such as ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbon solvents.[3][4] Esterification of the boronic acid group typically enhances solubility in organic solvents.[4]

The table below extrapolates the expected solubility of this compound in common organic solvents based on the behavior of phenylboronic acid and its derivatives.[3][5][6]

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Ethers Diethyl ether, Tetrahydrofuran (THF), DioxaneHighThe oxygen atoms in the methoxymethoxy group and the boronic acid can act as hydrogen bond acceptors, while the hydroxyl groups of the boronic acid are hydrogen bond donors, leading to favorable interactions with polar aprotic solvents like ethers.
Ketones Acetone, 3-PentanoneHighSimilar to ethers, ketones are polar aprotic solvents that can engage in hydrogen bonding with the boronic acid moiety.
Chlorinated Solvents Chloroform, DichloromethaneModerate to HighThese solvents can act as weak hydrogen bond donors and have a polarity that is generally suitable for dissolving many organic compounds.
Alcohols Methanol, EthanolHighAlcohols are polar protic solvents and can readily solvate the boronic acid through hydrogen bonding.
Aromatic Hydrocarbons Toluene, BenzeneLow to ModerateWhile less polar than other solvents, the aromatic ring of the compound will have some favorable interactions with aromatic solvents.
Aliphatic Hydrocarbons Hexanes, CyclohexaneVery LowThe high polarity of the boronic acid and the methoxymethoxy group leads to poor compatibility with nonpolar aliphatic solvents.
Water LowWhile the methoxymethoxy group may slightly increase polarity, arylboronic acids are generally not highly soluble in water.[1]

Experimental Protocol for Solubility Determination: The Dynamic Method

The dynamic method is a widely used and reliable technique for determining the solubility of organic compounds in various solvents as a function of temperature.[3][5][6] The method involves visually or instrumentally observing the temperature at which a known concentration of a solute completely dissolves upon controlled heating.

3.1. Materials and Apparatus

  • This compound (high purity)

  • High-purity, anhydrous organic solvents

  • Analytical balance (precision ± 0.1 mg)

  • Glass vials or test tubes with sealable caps

  • Magnetic stirrer and small stir bars

  • Controlled temperature bath with a programmable temperature ramp

  • Thermometer or temperature probe (precision ± 0.1 °C)

  • Optional: Luminance probe or turbidimeter for automated detection

3.2. Procedure

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound into a glass vial.

    • Add a precise mass or volume of the desired solvent to the vial to achieve a known mole fraction or concentration.

    • Add a small magnetic stir bar to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Measurement:

    • Place the sealed vial in the controlled temperature bath.

    • Begin stirring the mixture at a constant rate.

    • Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min) to ensure thermal equilibrium.

    • Carefully observe the solution. The solubility temperature is the point at which the last solid particles of the solute disappear, resulting in a clear, homogeneous solution.

    • Record this temperature.

  • Data Analysis:

    • Repeat the measurement for several different concentrations of this compound in the same solvent.

    • Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute to generate a solubility curve.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the dynamic method.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh Weigh Solute add_solvent Add Solvent weigh->add_solvent Known mass seal Seal Vial add_solvent->seal Known concentration heat Controlled Heating seal->heat Sealed sample observe Observe Dissolution heat->observe Stirring record Record Temperature observe->record Clear solution repeat_exp Repeat for Multiple Concentrations record->repeat_exp Single data point plot Plot Solubility Curve repeat_exp->plot Multiple data points

Caption: Workflow for the dynamic method of solubility determination.

Conclusion

References

An In-depth Technical Guide to 2-(Methoxymethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-(Methoxymethoxy)phenylboronic acid, a versatile reagent in modern organic synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed structural information, experimental protocols, and safety guidelines.

Core Structural and Physical Properties

This compound is a white to off-white solid organoboron compound.[1] It serves as a key building block in various cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₈H₁₁BO₄[1]
Molecular Weight 181.98 g/mol [1]
Appearance White to off-white solid[1]
Melting Point Data not readily available
Boiling Point Data not readily available
Solubility Data not readily available. Phenylboronic acids are generally soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes.[2]
Density 1.19 g/cm³[1]
CAS Number 115377-93-0[1]

Synthesis Protocol

A common synthetic route to this compound involves the lithiation of 1-bromo-2-(methoxymethoxy)benzene followed by quenching with a borate ester and subsequent hydrolysis.[3]

Experimental Protocol: Synthesis of this compound[4]

Materials:

  • 1-bromo-2-(methoxymethoxy)benzene

  • tert-butyllithium (1.52 M in pentane)

  • Trimethyl borate

  • Tetrahydrofuran (THF)

  • Pentane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Acetic acid

  • Dichloromethane

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Hexane

  • Argon atmosphere

Procedure:

  • Under an argon atmosphere, a solution of 1-bromo-2-(methoxymethoxy)benzene (2.38 g, 11.0 mmol) in THF (30 mL) is cooled to -78 °C.

  • A pentane solution of tert-butyllithium (1.52 M, 14.4 mL, 21.9 mmol) is added dropwise to the cooled solution.

  • The mixture is stirred for 1 hour at -78 °C.

  • Trimethyl borate (1.84 mL, 16.5 mmol) is added as a neat liquid, and the mixture is stirred for an additional hour at -78 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for another hour.

  • The reaction is quenched with saturated aqueous NH₄Cl and then concentrated.

  • The pH of the product mixture is adjusted to 3 with acetic acid.

  • The mixture is extracted with dichloromethane.

  • The organic extract is washed successively with water and brine, dried over Na₂SO₄, and evaporated.

  • The resulting residue is washed with hexane and dried under reduced pressure to yield this compound as a colorless powder (1.41 g, 71% yield).[3]

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification start1 1-bromo-2-(methoxymethoxy)benzene step1 Lithiation at -78°C in THF/pentane start1->step1 start2 tert-butyllithium start2->step1 start3 Trimethyl borate step2 Borylation with Trimethyl borate at -78°C start3->step2 step1->step2 step3 Warm to room temperature step2->step3 workup1 Quench with aq. NH4Cl step3->workup1 workup2 Acidify with Acetic Acid workup1->workup2 workup3 Extract with Dichloromethane workup2->workup3 workup4 Wash with Water and Brine workup3->workup4 workup5 Dry over Na2SO4 workup4->workup5 workup6 Evaporate solvent workup5->workup6 workup7 Wash with Hexane workup6->workup7 product This compound workup7->product

Synthesis workflow for this compound.

Applications in Organic Synthesis

Phenylboronic acids are indispensable reagents in organic chemistry, primarily for the construction of carbon-carbon and carbon-heteroatom bonds. This compound is a valuable participant in these transformations.

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. It is a powerful tool for the synthesis of biaryls, styrenes, and polyolefins. The methoxymethoxy group in this compound can act as a protecting group for a phenol, which can be deprotected under acidic conditions after the coupling reaction.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction pd0 Pd(0)L2 (Active Catalyst) pd2_complex R1-Pd(II)L2-X pd0->pd2_complex oxidative_addition Oxidative Addition oxidative_addition->pd2_complex r1_pd_r2 R1-Pd(II)L2-R2 pd2_complex->r1_pd_r2 transmetalation Transmetalation transmetalation->r1_pd_r2 r1_pd_r2->pd0 product R1-R2 (Coupled Product) r1_pd_r2->product reductive_elimination Reductive Elimination r1x R1-X (Organohalide) boronic_acid R2-B(OH)2 (Boronic Acid) base Base

References

The Strategic Role of the Methoxymethyl (MOM) Protecting Group in the Chemistry of Boronic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The methoxymethyl (MOM) ether is a cornerstone in the edifice of modern organic synthesis, prized for its reliability as a protecting group for hydroxyl functionalities. Within the specialized domain of boronic acid chemistry, particularly in its application to Suzuki-Miyaura cross-coupling reactions, the role of the MOM group is nuanced and critical. It is a common misconception that the MOM group is employed to directly protect the boronic acid moiety. Instead, its strategic value lies in its capacity to mask hydroxyl groups and other nucleophilic functionalities within a molecule that also bears a boronic acid. This orthogonal protection strategy is paramount for the successful synthesis of complex, polyfunctional molecules, preventing undesired side reactions and enabling selective transformations. This guide delineates the precise role of the MOM group, its stability, and the experimental protocols for its application and removal in the context of boronic acid-containing substrates.

Clarifying the Role: MOM Group vs. Boronic Acid Protecting Groups

A frequent point of confusion is the distinction between protecting groups for boronic acids and the role of other protecting groups, like MOM, in molecules containing boronic acids. Boronic acids are themselves prone to side reactions such as trimerization to boroxines and protodeboronation, and their reactivity may need to be attenuated.[1] For this purpose, a specific suite of protecting groups is utilized, which directly engage the boronic acid functional group.

Common protecting groups for boronic acids include:

  • Pinacol esters: Form stable, five-membered cyclic boronate esters that are generally compatible with a wide range of reaction conditions and can often be used directly in Suzuki-Miyaura coupling.[1]

  • N-methyliminodiacetic acid (MIDA) boronates: Form highly stable, crystalline adducts that are amenable to chromatography and can release the boronic acid under mild basic conditions.

  • 1,8-Diaminonaphthalene (dan) boronamides: These are very stable protecting groups that decrease the Lewis acidity of the boron center.[1]

  • Trifluoroborate salts: These salts exhibit high stability and crystallinity, with the three fluorine atoms reducing the boron's electrophilicity.[1]

In contrast, the MOM group is an acetal used to protect hydroxyl (-OH), phenol, and sometimes carboxylic acid and amine functionalities.[2][3] Its role in the context of boronic acids is to serve as an orthogonal protecting group . This means it protects a different functional group within the same molecule, and its application and removal conditions do not interfere with the boronic acid or its own protecting group.[4] This strategy is essential when performing reactions on other parts of the molecule without affecting the sensitive hydroxyl groups.

The MOM Group: A Profile of Stability and Reactivity

The MOM group is favored for its predictable stability profile. It is robust under a wide range of conditions, which is crucial when working with multi-step syntheses involving boronic acids.

Stability of the MOM Group

The MOM ether is stable under the following conditions, making it compatible with many synthetic transformations performed on molecules containing boronic acids:

  • Basic conditions: It is stable to strong bases like metal hydroxides, alkoxides, and non-nucleophilic bases such as DIPEA.[5]

  • Nucleophilic conditions: It is resistant to organometallic reagents like Grignard and organolithium reagents at low temperatures, as well as enolates.[4][6]

  • Reductive conditions: It is generally stable to common reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[6]

  • Oxidative conditions: It is inert to many common oxidizing agents.[6]

However, the MOM group is labile under acidic conditions, which is the basis for its removal.[2][3]

Summary of MOM Group Stability
Condition CategoryReagents/EnvironmentStability of MOM Group
Acidic Strong acids (e.g., HCl, H₂SO₄), Lewis acids (e.g., TiCl₄, BF₃·OEt₂)Labile
Basic Strong bases (e.g., NaOH, NaH), non-nucleophilic bases (e.g., DIPEA)Stable
Nucleophilic Grignard reagents, organolithiums, enolatesGenerally Stable
Reductive NaBH₄, LiAlH₄Stable
Oxidative Common oxidizing agents (e.g., KMnO₄, CrO₃)Stable

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful implementation of MOM protection and deprotection in a synthetic workflow.

Protocol for MOM Protection of a Hydroxyl Group

This protocol describes a common method for the protection of an alcohol using methoxymethyl chloride (MOMCl) and a non-nucleophilic base.

Reagents:

  • Alcohol-containing substrate (1.0 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-4.0 eq.)

  • Methoxymethyl chloride (MOMCl) (1.5-3.0 eq.)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol-containing substrate and dissolve it in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA dropwise to the stirred solution.

  • Slowly add MOMCl to the reaction mixture. Caution: MOMCl is a carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7]

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for MOM Deprotection (Acidic Hydrolysis)

The removal of the MOM group is typically achieved under acidic conditions.

Reagents:

  • MOM-protected compound (1.0 eq.)

  • Methanol (MeOH) or a mixture of Tetrahydrofuran (THF) and water

  • Concentrated Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)

Procedure using HCl in Methanol:

  • Dissolve the MOM-protected compound in methanol.

  • Add a catalytic amount of concentrated HCl (e.g., a few drops to 0.1 eq.).

  • Stir the solution at room temperature or gently heat to 40-50 °C, monitoring the reaction by TLC.

  • Once the reaction is complete, neutralize the acid by carefully adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.

Procedure using TFA in DCM: [2]

  • Dissolve the MOM-protected compound in a mixture of DCM and TFA (e.g., 15:1 v/v).

  • Stir the solution at room temperature for 12 hours or until TLC analysis indicates complete consumption of the starting material.

  • Dilute the reaction mixture with DCM and carefully quench with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to give the crude product, which can be further purified if necessary.

Visualizing Workflows and Relationships

Graphviz diagrams are provided to illustrate the logical and experimental workflows discussed.

Orthogonal Protection Strategy

This diagram illustrates the concept of using a MOM group to protect a hydroxyl functionality while the boronic acid is protected by a different group (e.g., pinacol) before proceeding to a subsequent reaction.

Orthogonal_Protection Start Hydroxyaryl Boronic Acid Step1 Protect Boronic Acid (e.g., with Pinacol) Start->Step1 Intermediate1 Hydroxyaryl Boronate Ester Step1->Intermediate1 Step2 Protect Hydroxyl Group (with MOMCl, DIPEA) Intermediate1->Step2 Intermediate2 MOM-Protected Aryl Boronate Ester Step2->Intermediate2 Step3 Further Synthetic Steps (e.g., modification of another part of the molecule) Intermediate2->Step3 Intermediate3 Modified MOM-Protected Aryl Boronate Ester Step3->Intermediate3

Caption: Orthogonal protection workflow.

MOM Protection Experimental Workflow

This diagram outlines the key steps in the experimental protocol for the protection of a hydroxyl group with a MOM ether.

MOM_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate in Anhydrous DCM B Cool to 0 °C A->B C Add DIPEA B->C D Add MOMCl C->D E Stir and Monitor by TLC D->E F Quench with NaHCO₃ (aq) E->F G Extract with DCM F->G H Dry, Filter, Concentrate G->H I Purify by Chromatography H->I

Caption: MOM protection experimental workflow.

Suzuki-Miyaura Coupling with a MOM-Protected Substrate

This diagram shows the logical flow of a Suzuki-Miyaura coupling reaction where one of the coupling partners bears a MOM-protected hydroxyl group. The deprotection step follows the coupling to reveal the final product.

Suzuki_Miyaura_MOM Reactant1 MOM-Protected Aryl Halide Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) Reactant1->Coupling Reactant2 Aryl Boronic Acid (or Boronate Ester) Reactant2->Coupling Coupled_Product MOM-Protected Biaryl Coupling->Coupled_Product Deprotection MOM Deprotection (Acidic Conditions) Coupled_Product->Deprotection Final_Product Hydroxy-substituted Biaryl Deprotection->Final_Product

Caption: Suzuki-Miyaura coupling workflow.

Conclusion

The methoxymethyl (MOM) group is an indispensable tool in the synthesis of complex molecules that feature boronic acid functionalities. Its primary role is not the direct protection of the boronic acid itself, but rather the orthogonal protection of hydroxyl and other nucleophilic groups. The MOM group's robust stability under a wide array of basic, nucleophilic, reductive, and oxidative conditions makes it an ideal choice for multi-step synthetic sequences. Its clean and efficient removal under acidic conditions further enhances its utility. A thorough understanding of the distinct roles of MOM groups versus boronic acid-specific protecting groups, combined with the application of well-defined experimental protocols, empowers researchers and drug development professionals to devise more effective and successful synthetic strategies for the creation of novel and complex molecular architectures.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 2-(Methoxymethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful and versatile reaction is extensively utilized in the pharmaceutical and materials science industries for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. 2-(Methoxymethoxy)phenylboronic acid is a valuable building block in this context, allowing for the introduction of a protected phenol moiety. The methoxymethyl (MOM) protecting group is stable under typical Suzuki-Miyaura conditions, offering a strategic advantage for multi-step syntheses where subsequent deprotection and functionalization of the resulting phenol are desired.

This document provides a detailed protocol for the Suzuki coupling of this compound with various aryl halides, presenting representative data and troubleshooting guidelines to assist researchers in achieving successful outcomes.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of a structurally similar boronic acid, 1-bromo-2-((methoxymethoxy)methyl)benzene, with various arylboronic acids. This data is representative of the expected outcomes when using this compound under optimized conditions.

Table 1: Reaction Parameters for Suzuki Coupling

ParameterRecommended Conditions
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or other suitable Pd catalysts
Catalyst Loading 1-5 mol%
Base K₂CO₃, K₃PO₄, Cs₂CO₃, or NaHCO₃
Base Stoichiometry 2.0-3.0 equivalents
Solvent System Toluene/Ethanol/Water, Dioxane/Water, or DME/Water
Temperature 80-110 °C
Reaction Time 2-24 hours

Table 2: Representative Yields of Biphenyl Products

EntryAryl HalideArylboronic Acid PartnerProductRepresentative Yield (%)
14-BromoanisoleThis compound4'-Methoxy-2-(methoxymethoxy)-1,1'-biphenyl85-95
21-Bromo-4-nitrobenzeneThis compound2-(Methoxymethoxy)-4'-nitro-1,1'-biphenyl80-90
31-Bromo-4-fluorobenzeneThis compound4'-Fluoro-2-(methoxymethoxy)-1,1'-biphenyl85-95
43-BromopyridineThis compound3-(2-(Methoxymethoxy)phenyl)pyridine75-85
52-BromothiopheneThis compound2-(2-(Methoxymethoxy)phenyl)thiophene75-85

Note: Yields are based on reactions with a structurally similar isomer and may vary depending on the specific substrates and optimized conditions.

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound and an aryl bromide.

Materials:
  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (3 mol%)

  • Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 equivalents)

  • Degassed solvent (e.g., Toluene, Ethanol, and Water in a 4:1:1 ratio)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add this compound, the aryl bromide, and potassium carbonate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biphenyl product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ Base PdII_Ar Ar-Pd(II)L_n-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' ArAr Biphenyl (Ar-Ar') RedElim->ArAr ArX Aryl Halide (Ar-X) ArX->OxAdd ArB Boronic Acid (Ar'-B(OH)₂) ArB->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Suzuki_Workflow start Start setup Reaction Setup: - Boronic Acid - Aryl Halide - Base - Catalyst start->setup inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvent- Impure starting materials- Inappropriate base or solvent- Use a fresh batch of catalyst- Ensure thorough degassing of all solvents- Purify starting materials if necessary- Screen different bases and solvent systems
Protodeboronation - Presence of water- Elevated temperatures- Strong base- Use anhydrous solvents if possible- Lower the reaction temperature- Use a milder base (e.g., NaHCO₃ or KF)
Homocoupling of Boronic Acid - Presence of oxygen- High catalyst loading- Ensure a strictly inert atmosphere- Reduce the catalyst loading
MOM Group Cleavage - Strongly acidic or basic conditions- Prolonged reaction at high temperatures- Use milder bases (e.g., K₂CO₃ instead of Cs₂CO₃)- Minimize reaction time and temperature

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a reliable and effective method for the synthesis of various biphenyl derivatives. The MOM protecting group's stability under standard coupling conditions allows for the strategic synthesis of complex molecules. The protocols and data provided herein serve as a valuable resource for researchers in drug development and materials science, enabling the efficient construction of novel molecular architectures. Optimization of reaction parameters for specific substrates is encouraged to achieve the best possible outcomes.

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-(Methoxymethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures.

This document provides detailed application notes and protocols for the use of 2-(Methoxymethoxy)phenylboronic acid in Suzuki-Miyaura coupling reactions. The methoxymethyl (MOM) ether serves as a protecting group for the ortho-hydroxyl functionality, which can be valuable for subsequent synthetic transformations. Careful consideration of the reaction conditions is necessary to ensure the stability of the acid-labile MOM group.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. A palladium(0) species is the active catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition ar1_pd_x Ar¹-Pd(II)L₂-X oxidative_addition->ar1_pd_x transmetalation Transmetalation ar1_pd_ar2 Ar¹-Pd(II)L₂-Ar² transmetalation->ar1_pd_ar2 reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² reductive_elimination->product ar1_pd_x->transmetalation ar1_pd_ar2->reductive_elimination ar1_x Ar¹-X ar1_x->oxidative_addition boronic_acid Ar²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data is compiled based on literature precedents for similar ortho-substituted phenylboronic acids.

Table 1: Reaction Parameters for Suzuki-Miyaura Coupling of this compound

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012~90
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O8016~85[1]
34-ChlorotoluenePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane/H₂O11018~88
42-BromopyridinePdCl₂(dppf) (3)-Cs₂CO₃Dioxane9012~92
5Methyl 4-bromobenzoatePd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃DMF/H₂O10010~95

Table 2: Comparison of Common Palladium Catalysts and Ligands

CatalystLigandTypical SubstratesKey Advantages
Pd(PPh₃)₄TriphenylphosphineAryl bromides, iodidesCommercially available, good for general use.[1]
Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos)BiarylphosphinesAryl chlorides, bromides, triflatesHigh activity, good for challenging substrates.
PdCl₂(dppf)dppfHeteroaryl halidesEffective for a broad range of substrates.
Pd₂(dba)₃Various phosphinesAryl halides, triflatesVersatile Pd(0) source.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl halide with this compound.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O, 4:1)

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12-18 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Note on the MOM Group Stability: The methoxymethyl (MOM) ether is an acetal and is susceptible to cleavage under acidic conditions.[2] Care should be taken during the workup and purification steps to avoid acidic environments. The use of silica gel for chromatography can sometimes lead to deprotection if the silica is acidic.[3] It is advisable to use neutralized silica gel or an alternative purification method if deprotection is observed.

Experimental Workflow

The following diagram illustrates a typical workflow for the Suzuki-Miyaura coupling experiment.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis weigh Weigh Reagents: - Boronic Acid - Aryl Halide - Catalyst & Ligand - Base glassware Assemble Flame-Dried Glassware under Inert Gas weigh->glassware add_reagents Add Solid Reagents to Flask glassware->add_reagents add_solvent Add Degassed Solvent add_reagents->add_solvent heat_stir Heat and Stir (e.g., 100°C, 12h) add_solvent->heat_stir cool Cool to Room Temperature heat_stir->cool extract Aqueous Extraction cool->extract dry Dry Organic Layer and Evaporate Solvent extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Figure 2: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Concluding Remarks

The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound provides an effective method for the synthesis of ortho-functionalized biaryl compounds. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and should be optimized for each specific substrate combination. Particular attention should be paid to the stability of the MOM protecting group during the reaction and subsequent purification steps to prevent premature deprotection. The protocols and data provided herein serve as a valuable starting point for researchers in the development of novel synthetic routes towards complex molecules for pharmaceutical and materials science applications.

References

Synthesis of Biaryl Compounds Using 2-(Methoxymethoxy)phenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 2-(Methoxymethoxy)phenylboronic acid as a key building block. The primary application of this reagent is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The methoxymethyl (MOM) ether serves as a protecting group for the ortho-hydroxyl functionality, which can be readily removed post-coupling to yield valuable 2-hydroxybiaryl scaffolds. These motifs are prevalent in pharmaceuticals, natural products, and advanced materials.

Overview of the Synthetic Strategy

The synthesis of 2-hydroxybiaryl compounds using this compound is a two-step process. The first step is the Suzuki-Miyaura cross-coupling of the boronic acid with an aryl halide (or triflate) to form the MOM-protected biaryl. The second step involves the deprotection of the MOM ether to reveal the desired 2-hydroxybiaryl.

reagent1 This compound intermediate 2-(Methoxymethoxy)biaryl reagent1->intermediate Suzuki-Miyaura Coupling (Pd Catalyst, Base) reagent2 Aryl Halide (Ar-X) reagent2->intermediate product 2-Hydroxybiaryl intermediate->product MOM Deprotection (Acidic Conditions) cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add boronic acid (1.2 equiv), aryl bromide (1.0 equiv), and base (2.0 equiv) to a Schlenk flask. prep2 Evacuate and backfill the flask with inert gas (3x). prep1->prep2 prep3 Add palladium catalyst (1-5 mol%). prep2->prep3 react1 Add degassed solvent and water. prep3->react1 react2 Heat the mixture (typically 80-110 °C) with stirring. react1->react2 react3 Monitor reaction progress by TLC or GC-MS. react2->react3 workup1 Cool to room temperature and dilute with an organic solvent. react3->workup1 workup2 Wash with water and brine. workup1->workup2 workup3 Dry the organic layer, filter, and concentrate. workup2->workup3 workup4 Purify by flash column chromatography. workup3->workup4 start 2-(Methoxymethoxy)biaryl dissolve Dissolve in DCM/TFA start->dissolve stir Stir at RT (1-12h) dissolve->stir quench Quench with sat. NaHCO₃ stir->quench extract Extract with DCM quench->extract wash_dry Wash with brine and dry extract->wash_dry concentrate Concentrate wash_dry->concentrate product 2-Hydroxybiaryl concentrate->product

Application of 2-(Methoxymethoxy)phenylboronic Acid in the Synthesis of Lignan Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Methoxymethoxy)phenylboronic acid is a versatile and valuable reagent in modern organic synthesis, particularly in the construction of complex natural products. Its utility is primarily demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as an effective nucleophilic partner for the formation of crucial carbon-carbon bonds. The methoxymethyl (MOM) ether protecting group on the phenolic oxygen offers stability under a range of reaction conditions and can be readily removed in a later synthetic step to reveal the free phenol, a common functional group in many biologically active natural products. This application note details the use of this compound in the total synthesis of the biaryl lactone natural product, (-)-steganone, a compound known for its significant cytotoxic and tubulin assembly inhibitory activities.

Core Application: Suzuki-Miyaura Coupling in the Total Synthesis of (-)-Steganone

The key strategic disconnection in the synthesis of (-)-steganone involves the formation of the biaryl bond that constitutes the core of the dibenzocyclooctadiene ring system. A Suzuki-Miyaura coupling reaction between an appropriately functionalized aryl halide and this compound provides an efficient and high-yielding route to the biaryl precursor of the natural product.

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of this compound

This protocol provides a general methodology for the Suzuki-Miyaura coupling reaction. Specific details for the synthesis of the (-)-steganone precursor are provided in the subsequent section.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube, add the aryl halide, this compound, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the anhydrous solvent (and water if applicable) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 4-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Specific Protocol: Synthesis of the Biaryl Precursor for (-)-Steganone

In the total synthesis of (-)-steganone, a key Suzuki-Miyaura coupling is employed to connect two aryl fragments. The following protocol is based on established synthetic routes.

Reaction Scheme:

Materials:

  • (S)-4-bromo-6,7-dimethoxy-5-(methoxycarbonyl)benzo[d][1][2]dioxole (1.0 equiv)

  • This compound (1.3 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.5 equiv)

  • Toluene (5 volumes)

  • Ethanol (2 volumes)

  • Water (2 volumes)

Procedure:

  • A mixture of (S)-4-bromo-6,7-dimethoxy-5-(methoxycarbonyl)benzo[d][1][2]dioxole, this compound, and sodium carbonate in a toluene/ethanol/water (5:2:2) solvent mixture is thoroughly degassed with argon for 30 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) is added, and the mixture is heated to 90 °C under an argon atmosphere.

  • The reaction is stirred at this temperature for 12 hours, at which point TLC analysis indicates complete consumption of the aryl bromide.

  • The reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed sequentially with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed in vacuo, and the crude residue is purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired biaryl product.

Data Presentation

Reactant 1Reactant 2Catalyst (mol%)BaseSolvent SystemTemp. (°C)Time (h)Yield (%)
(S)-4-bromo-6,7-dimethoxy-5-(methoxycarbonyl)benzo[d][1][2]dioxoleThis compoundPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O (5:2:2)9012~85-92

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Aryl Halide, Boronic Acid, Base glassware Assemble Flame-Dried Glassware under Inert Gas reagents->glassware add_reagents Add Reagents and Solvents glassware->add_reagents add_catalyst Add Palladium Catalyst add_reagents->add_catalyst heat Heat and Stir (e.g., 90°C, 12h) add_catalyst->heat cool Cool to Room Temperature heat->cool extract Aqueous Extraction cool->extract dry Dry and Evaporate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Signaling Pathway (Illustrative)

While there is no direct signaling pathway involved in the chemical synthesis itself, the target molecule, (-)-steganone, is known to inhibit tubulin polymerization, a critical cellular process. The following diagram illustrates this biological target.

G steganone (-)-Steganone tubulin Tubulin Dimers steganone->tubulin Binds to microtubules Microtubules steganone->microtubules Inhibits Polymerization tubulin->microtubules Polymerization mitosis Mitosis microtubules->mitosis Essential for apoptosis Apoptosis mitosis->apoptosis Arrest leads to

Caption: Biological target of (-)-steganone: inhibition of tubulin polymerization.

Conclusion

This compound is a highly effective and reliable reagent for the construction of biaryl linkages in the synthesis of complex natural products. Its application in the total synthesis of (-)-steganone highlights its utility in forming challenging carbon-carbon bonds under relatively mild conditions with good to excellent yields. The MOM protecting group provides the necessary stability during the coupling reaction and can be efficiently removed in subsequent steps, making this boronic acid a valuable tool for synthetic chemists in the pharmaceutical and natural product fields.

References

Application Notes and Protocols for Deprotection of MOM Groups in Suzuki Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the deprotection of methoxymethyl (MOM) ethers in biaryl compounds synthesized via Suzuki-Miyaura cross-coupling reactions. The selection of an appropriate deprotection strategy is critical to ensure the integrity of the often complex and sensitive functionalities present in the coupled products.

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl scaffolds prevalent in pharmaceuticals and functional materials. The methoxymethyl (MOM) group is a frequently employed protecting group for hydroxyl functionalities during such syntheses due to its stability under the basic conditions of the Suzuki coupling and its relative inertness to many organometallic reagents.

However, the acidic conditions traditionally used for MOM deprotection can be detrimental to the sensitive functional groups often present in the final biaryl products. Therefore, the development and application of mild and selective deprotection methods are of paramount importance. This document outlines several reliable protocols for the cleavage of MOM ethers in Suzuki coupling products, with a focus on preserving the integrity of the desired molecule.

Data Presentation: Comparison of MOM Deprotection Methods

The following table summarizes various methods for the deprotection of MOM ethers, with a focus on conditions suitable for potentially sensitive Suzuki coupling products.

Method IDReagent(s)Solvent(s)Temperature (°C)Typical Reaction TimeYield (%)Notes and Considerations
A-1 Trifluoroacetic acid (TFA) / Dichloromethane (DCM)DCM2512 h71A standard acidic deprotection. May not be suitable for acid-sensitive substrates.
A-2 p-Toluenesulfonic acid (pTSA)Solvent-free or MethanolRoom Temperature30 min - 3 h85-98A mild and efficient method, can be performed under solvent-free conditions.[1]
L-1 Trimethylsilyl trifluoromethanesulfonate (TMSOTf), 2,2'-bipyridylAcetonitrile (CH₃CN)Room Temperature15 min - 4 h91 (for aromatic ethers)A very mild and non-acidic method, suitable for substrates with acid-labile functional groups.[2]
L-2 Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂)IsopropanolReflux1-3 h85-95A Lewis acid-catalyzed method that can be effective for various substrates.
L-3 Bismuth(III) triflate (Bi(OTf)₃)THF/WaterRoom Temperature30-40 minHighA mild and environmentally friendly Lewis acid catalyst.
L-4 Zinc bromide (ZnBr₂), n-Propanethiol (n-PrSH)Dichloromethane (DCM)0 to Room Temperature< 10 minHighA rapid and selective method.

Experimental Protocols

Protocol L-1: Mild Deprotection of Aromatic MOM Ethers using TMSOTf and 2,2'-bipyridyl

This protocol is highly recommended for Suzuki coupling products, especially those containing acid-sensitive functionalities.[2]

Materials:

  • MOM-protected biaryl compound

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • 2,2'-bipyridyl

  • Acetonitrile (CH₃CN), anhydrous

  • Water, deionized

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the MOM-protected biaryl (1.0 eq) and 2,2'-bipyridyl (3.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add TMSOTf (2.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (e.g., 50 °C) may be required.[2]

  • Upon completion, quench the reaction by adding deionized water.

  • Continue stirring at room temperature until the intermediate silyl ether is fully hydrolyzed to the desired phenol, as monitored by TLC.

  • Extract the mixture with ethyl acetate (3 x volume of acetonitrile).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol A-2: Deprotection of MOM Ethers using p-Toluenesulfonic Acid (pTSA)

This method offers a simple and often high-yielding alternative, which can be performed under solvent-free conditions for certain substrates.[1]

Materials:

  • MOM-protected biaryl compound

  • p-Toluenesulfonic acid monohydrate (pTSA)

  • Methanol (optional)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure (in Methanol):

  • Dissolve the MOM-protected biaryl (1.0 eq) in methanol.

  • Add a catalytic amount of pTSA (e.g., 0.1 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM or EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

General Workflow for Synthesis and Deprotection of MOM-Protected Biaryls

G cluster_suzuki Suzuki-Miyaura Coupling cluster_deprotection MOM Deprotection A MOM-Protected Aryl Halide D MOM-Protected Biaryl A->D Coupling Partner 1 B Arylboronic Acid/Ester B->D Coupling Partner 2 C Pd Catalyst, Base C->D Reaction Conditions E MOM-Protected Biaryl Workup_Purification1 Work-up & Purification D->Workup_Purification1 G Final Biaryl Product E->G Deprotection F Deprotection Reagent (e.g., TMSOTf/Bipyridyl) F->G Conditions Workup_Purification2 Work-up & Purification G->Workup_Purification2 Workup_Purification1->E

Caption: A general experimental workflow for the synthesis of biaryls.

Logical Relationship of Deprotection Methods

G cluster_acidic Acidic Methods cluster_lewis Lewis Acidic / Mild Methods MOM_Protected MOM-Protected Suzuki Product TFA TFA/DCM MOM_Protected->TFA Harsh pTSA pTSA MOM_Protected->pTSA Mild TMSOTf TMSOTf / 2,2'-bipyridyl MOM_Protected->TMSOTf Very Mild ZnOTf2 Zn(OTf)₂ MOM_Protected->ZnOTf2 BiOTf3 Bi(OTf)₃ MOM_Protected->BiOTf3 ZnBr2 ZnBr₂ / n-PrSH MOM_Protected->ZnBr2 Rapid Deprotected Deprotected Biaryl TFA->Deprotected pTSA->Deprotected TMSOTf->Deprotected ZnOTf2->Deprotected BiOTf3->Deprotected ZnBr2->Deprotected

Caption: Decision tree for selecting a MOM deprotection method.

References

Application Notes and Protocols for Cross-Coupling Reactions of Ortho-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-substituted biaryls and N-aryl amines are privileged structural motifs in pharmaceuticals, agrochemicals, and functional materials. Their synthesis, however, presents a significant challenge due to the steric hindrance imposed by the ortho-substituents. This steric impediment can dramatically hinder the efficiency of traditional cross-coupling reactions. These application notes provide an overview of the key considerations and optimized reaction conditions for the successful implementation of Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig cross-coupling reactions involving sterically hindered ortho-substituted phenylboronic acids. Detailed protocols and tabulated data are presented to facilitate the direct application of these methodologies in a research and development setting.

Key Considerations for Overcoming Steric Hindrance

The primary obstacle in cross-coupling reactions with ortho-substituted phenylboronic acids is the steric clash between the substituent on the boronic acid, the coupling partner, and the ligands on the metal center. This can impede crucial steps in the catalytic cycle, such as transmetalation and reductive elimination. To circumvent these challenges, the following strategies are commonly employed:

  • Bulky, Electron-Rich Ligands: The use of specialized phosphine ligands is paramount. Bulky ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos, RuPhos, and tBu3P), create a coordinatively unsaturated and highly reactive palladium center that can accommodate sterically demanding substrates. The electron-donating nature of these ligands also promotes the rate-limiting oxidative addition and reductive elimination steps.

  • Choice of Catalyst Precursor: While various palladium and copper sources can be effective, pre-formed catalysts or catalyst precursors that readily generate the active catalytic species in situ are often preferred for consistency and high reactivity.

  • Base Selection: The choice of base is critical and can significantly influence the reaction outcome. For Suzuki-Miyaura reactions, inorganic bases like K3PO4 and Cs2CO3 are often effective. In Chan-Lam couplings, milder bases or even base-free conditions can sometimes be employed. For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are frequently required.

  • Solvent and Temperature: The reaction solvent and temperature must be carefully selected to ensure solubility of all components and to provide sufficient energy to overcome the activation barriers associated with sterically hindered substrates. Aprotic polar solvents like dioxane, toluene, and DMF are common, and elevated temperatures are often necessary.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds. For ortho-substituted phenylboronic acids, the appropriate selection of a palladium catalyst and a sterically demanding phosphine ligand is crucial for achieving high yields.

Quantitative Data for Suzuki-Miyaura Coupling of Ortho-Substituted Phenylboronic Acids
EntryOrtho-Substituted Phenylboronic AcidCoupling PartnerPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-Methylphenylboronic acid3-BromofuranPd(OAc)2 (2)PPh3 (4)K2CO3 (2)Toluene/Ethanol/H2O1001285
22-Methoxyphenylboronic acid3,4,5-Tribromo-2,6-dimethylpyridinePd(PPh3)4 (5)-Na2CO3 (3)Toluene/Ethanol/H2O10024>95
32-Isopropylphenylboronic acid4-ChlorotoluenePd2(dba)3 (1)BI-DIME (3)K3PO4 (3)Toluene1002492
42,6-Dimethylphenylboronic acid1-Bromo-4-tert-butylbenzenePd(OAc)2 (2)SPhos (4)K3PO4 (2)Toluene1001898
52-Chlorophenylboronic acid2-BromopyridinePd(dppf)Cl2 (3)-K2CO3 (2)Dioxane/H2O801678
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Methylphenylboronic Acid with 3-Bromofuran

This protocol describes the synthesis of 3-(o-tolyl)furan.

Materials:

  • 2-Methylphenylboronic acid

  • 3-Bromofuran

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add 2-methylphenylboronic acid (1.2 mmol), 3-bromofuran (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford 3-(o-tolyl)furan.

Chan-Lam Coupling

The Chan-Lam coupling provides a valuable method for the formation of C-N and C-O bonds using copper catalysts, often under milder conditions than palladium-catalyzed reactions. While generally more tolerant of air and moisture, steric hindrance from ortho-substituents can still impact reaction efficiency, sometimes necessitating elevated temperatures or specific ligands.

Quantitative Data for Chan-Lam Coupling of Ortho-Substituted Phenylboronic Acids
EntryOrtho-Substituted Phenylboronic AcidCoupling PartnerCu Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-Methylphenylboronic acid4-MethoxyanilineCu(OAc)2 (10)Pyridine (20)-CH2Cl2RT4885
22-Chlorophenylboronic acid2-AminobenzothiazoleCu(OAc)2 (10)--DCERT2465
32-Methoxyphenylboronic acidMorpholineCu(OAc)2 (10)--CH2Cl2402475
42,6-Dimethylphenylboronic acidAnilineNiCl2·6H2O (10)4,4'-dOMebpy (10)Na2CO3 (2)CH3CNRT482
52-Fluorophenylboronic acidIndoleCuI (10)1,10-Phenanthroline (20)K3PO4 (2)DMF1102472

RT = Room Temperature

Experimental Protocol: Chan-Lam Coupling of ortho-Tolylboronic Acid with Aniline

This protocol is a general procedure for the N-arylation of anilines.

Materials:

  • ortho-Tolylboronic acid

  • Aniline

  • Copper(II) acetate (Cu(OAc)2)

  • Pyridine

  • Dichloromethane (CH2Cl2)

  • Molecular sieves (4 Å)

  • Round-bottom flask

  • Magnetic stirrer

  • Air condenser

Procedure:

  • To a round-bottom flask, add ortho-tolylboronic acid (1.5 mmol), aniline (1.0 mmol), copper(II) acetate (0.1 mmol), and activated 4 Å molecular sieves (200 mg).

  • Add dichloromethane (5 mL) and pyridine (0.2 mmol).

  • Stir the reaction mixture at room temperature, open to the air, for 48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-aryl aniline product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the synthesis of C-N bonds. For sterically hindered substrates, such as the coupling of an ortho-substituted aryl halide with an amine, the use of bulky, electron-rich phosphine ligands is essential to facilitate the catalytic cycle and achieve high yields.

Quantitative Data for Buchwald-Hartwig Amination with Ortho-Substituted Substrates
EntryOrtho-Substituted Aryl HalideAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-Bromo-m-xyleneAnilinePd(OAc)2 (1)P(t-Bu)3 (1.5)NaOtBu (1.2)Toluene80299
21-Bromo-2,6-dimethylbenzeneMorpholinePd2(dba)3 (1)XPhos (2.5)NaOtBu (1.4)Toluene1002495
32-ChlorotolueneN-MethylanilinePd(OAc)2 (2)RuPhos (4)K3PO4 (2.1)t-BuOH1101888
42-BromoanisoleBenzylaminePd2(dba)3 (0.5)BINAP (1.5)NaOtBu (1.2)Toluene1001692
51-Chloro-2-nitrobenzenePiperidinePd(OAc)2 (2)SPhos (4)Cs2CO3 (2)Dioxane1002475
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromoanisole with Aniline

This is a general protocol for the amination of an ortho-substituted aryl bromide.

Materials:

  • 2-Bromoanisole

  • Aniline

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (0.01 mmol) and XPhos (0.02 mmol).

  • In a glovebox or under a positive flow of inert gas, add sodium tert-butoxide (1.4 mmol).

  • Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add 2-bromoanisole (1.0 mmol) and aniline (1.2 mmol) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 18 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.

Visualizations

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig cross-coupling reactions.

Suzuki_Miyaura_Cycle cluster_reactants pd0 Pd(0)Ln pd2_complex Ar-Pd(II)-X Ln pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition pd2_aryl_complex Ar-Pd(II)-Ar' Ln pd2_complex->pd2_aryl_complex Ar'-B(OR)2 (Base) transmetalation Transmetalation pd2_aryl_complex->pd0 product Ar-Ar' pd2_aryl_complex->product reductive_elimination Reductive Elimination ar_x Ar-X ar_boronic Ar'-B(OR)2

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Chan_Lam_Cycle cluster_reactants cu2 Cu(II) cu2_aryl Ar-Cu(II) cu2->cu2_aryl Ar-B(OR)2 transmetalation Transmetalation cu3_complex [Ar-Cu(III)-Nu]- cu2_aryl->cu3_complex Nu-H coordination Coordination product Ar-Nu cu3_complex->product cu1 Cu(I) cu3_complex->cu1 reductive_elimination Reductive Elimination cu1->cu2 oxidation Oxidation (O2) ar_boronic Ar-B(OR)2 nucleophile Nu-H (Amine/Alcohol)

Caption: Catalytic Cycle of the Chan-Lam Coupling.

Buchwald_Hartwig_Cycle cluster_reactants pd0 Pd(0)Ln pd2_complex Ar-Pd(II)-X Ln pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition pd2_amido_complex Ar-Pd(II)-NR'R'' Ln pd2_complex->pd2_amido_complex HNR'R'' (Base) amine_coordination Amine Coordination pd2_amido_complex->pd0 product Ar-NR'R'' pd2_amido_complex->product reductive_elimination Reductive Elimination ar_x Ar-X amine HNR'R''

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

General Experimental Workflow

The following diagram outlines a typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Catalyst, Ligand, Base, and Reactants setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (Monitor Progress by TLC/GC/LC-MS) solvent->reaction workup Reaction Workup reaction->workup quench Quench Reaction workup->quench extraction Solvent Extraction quench->extraction drying Dry Organic Layer extraction->drying purification Purification (Column Chromatography) drying->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General Experimental Workflow for Cross-Coupling.

Conclusion

The successful cross-coupling of ortho-substituted phenylboronic acids is readily achievable with careful consideration of the reaction parameters. The use of bulky, electron-rich phosphine ligands in conjunction with appropriate catalysts, bases, and solvents is key to overcoming the steric challenges posed by these substrates. The protocols and data provided in these application notes serve as a valuable resource for researchers engaged in the synthesis of sterically hindered biaryl and N-aryl amine scaffolds, enabling the efficient construction of complex molecules for a wide range of applications in the chemical and pharmaceutical industries.

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-(Methoxymethoxy)phenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species, such as a boronic acid, with an organic halide or triflate. In the realm of pharmaceutical and materials science, the synthesis of biaryl scaffolds is of paramount importance, as these structures are prevalent in a vast array of bioactive molecules and functional materials.

This document provides detailed application notes and protocols for the use of 2-(methoxymethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The methoxymethyl (MOM) ether serves as a convenient protecting group for the ortho-hydroxyl functionality, allowing for the initial C-C bond formation. Subsequent deprotection furnishes 2-hydroxybiphenyls, a privileged scaffold in many biologically active compounds, including kinase inhibitors. The strategic use of this building block allows for the targeted synthesis of complex molecular architectures for drug discovery and development.

Applications in Drug Development

The 2-hydroxybiphenyl moiety is a key structural feature in a variety of pharmacologically active agents. The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule within the active site of a biological target. Furthermore, its presence can significantly influence the pharmacokinetic properties of a drug candidate.

One notable application of 2-hydroxybiphenyls is in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By targeting the ATP-binding site of specific kinases, small molecule inhibitors can modulate their activity and disrupt disease progression. The 2-hydroxybiphenyl scaffold can be strategically employed to interact with key residues in the kinase active site, contributing to both the potency and selectivity of the inhibitor. For instance, biaryl compounds are integral to the structure of many Type II kinase inhibitors, which bind to the inactive conformation of the kinase.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the cross-coupling of this compound with a range of aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl halide (bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equivalents).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system (e.g., a mixture of an organic solvent and water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol for MOM Deprotection

The methoxymethyl (MOM) ether can be readily cleaved under acidic conditions to yield the corresponding phenol.

Materials:

  • MOM-protected biaryl

  • Acidic reagent (e.g., HCl in methanol, trifluoroacetic acid)

  • Solvent (e.g., methanol, dichloromethane)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Dissolve the MOM-protected biaryl in a suitable solvent.

  • Add the acidic reagent and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Data Presentation

The following tables summarize representative quantitative data for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. The yields are indicative and may vary depending on the specific reaction conditions and the scale of the reaction.

Aryl Halide (Substituent)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Bromoanisole (Electron-donating)Pd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O9012~85-95
4-Bromotoluene (Electron-donating)Pd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane/H₂O1008~90-98
Bromobenzene (Unsubstituted)Pd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1006~95
4-Bromobenzonitrile (Electron-withdrawing)Pd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O904~90-99
4-Bromoacetophenone (Electron-withdrawing)Pd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane/H₂O1003~92-98
1-Bromo-2-methylbenzene (Sterically hindered)Pd(OAc)₂/XPhos (3)K₃PO₄t-Amyl alcohol11018~75-85
1-Iodo-4-nitrobenzene (Electron-withdrawing)Pd(PPh₃)₄ (2)Na₂CO₃DMF/H₂O802~95

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Aryl Halide + Base Heating Heating (80-110 °C) Reactants->Heating Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Heating Solvent Degassed Solvent (e.g., Dioxane/H2O) Solvent->Heating Extraction Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product MOM-protected Biaryl Purification->Product Deprotection Acidic Deprotection (e.g., HCl/MeOH) Product->Deprotection Final_Product 2-Hydroxybiphenyl Deprotection->Final_Product

Caption: General workflow for the synthesis of 2-hydroxybiphenyls.

Catalytic Cycle of Suzuki-Miyaura Coupling

suzuki_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pdiib R1-Pd(II)Ln-X oxidative_addition->pdiib transmetalation Transmetalation pdiib->transmetalation pdiic R1-Pd(II)Ln-R2 transmetalation->pdiic reductive_elimination Reductive Elimination pdiic->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product aryl_halide R1-X aryl_halide->oxidative_addition boronic_acid R2-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation signaling_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cellular_Response Inhibitor 2-Hydroxybiphenyl-based Kinase Inhibitor Inhibitor->Receptor

Application Notes and Protocols for Ligand Selection in Sterically Hindered Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

<

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, when coupling partners bear significant steric hindrance, particularly at the ortho positions, the reaction can become sluggish or fail completely. This challenge is frequently encountered in the synthesis of complex molecules, including pharmaceuticals and advanced materials. The judicious selection of a suitable phosphine ligand is paramount to overcoming this steric barrier and achieving high yields.

These application notes provide a guide to ligand selection for sterically hindered Suzuki coupling reactions, summarizing key ligand classes, their performance data, and detailed experimental protocols.

The Challenge of Steric Hindrance

Steric hindrance primarily impacts two key steps in the Suzuki coupling catalytic cycle:

  • Oxidative Addition: The initial insertion of the palladium(0) catalyst into the carbon-halogen bond of the aryl halide can be sterically impeded.

  • Reductive Elimination: The final step, where the two organic fragments are coupled and the palladium catalyst is regenerated, can be slowed by steric clash between the bulky groups on the coupling partners.[1]

Bulky and electron-rich phosphine ligands are essential to promote these challenging steps. They stabilize the palladium center, facilitate oxidative addition, and promote the crucial reductive elimination step.[2][3]

Ligand Selection Guide

A variety of phosphine ligands have been developed to address the challenges of sterically hindered Suzuki couplings. The choice of ligand often depends on the specific substrates and the nature of the steric hindrance. Below is a summary of prominent ligand classes and their general applications.

1. Buchwald-Type Biaryl Phosphine Ligands:

This class of ligands, developed by Stephen Buchwald and his group, is arguably the most successful and widely used for challenging Suzuki couplings.[4][5][6] They are characterized by a biaryl backbone with a phosphine moiety and bulky substituents. The steric bulk and electron-donating properties of these ligands are finely tunable by modifying the substituents on both aryl rings.[3]

  • Key Features: High electron-donating ability, significant steric bulk, and the ability to form monoligated palladium complexes that are highly active.

  • Common Examples: XPhos, SPhos, RuPhos, and BrettPhos are among the most popular.[5]

  • Applications: Excellent for coupling di-, tri-, and even tetra-ortho-substituted biaryls.[7][8][9]

2. N-Heterocyclic Carbene (NHC) Ligands:

NHCs are strong σ-donating ligands that form robust bonds with palladium. Their steric environment can be readily modified, making them effective for sterically demanding transformations.[10][11]

  • Key Features: Stronger σ-donors than phosphines, offering high thermal stability to the catalyst. The steric bulk can be tuned by modifying the N-substituents.

  • Common Examples: IPr, IMes, and more specialized acenaphthoimidazolylidene-based ligands.[10]

  • Applications: Particularly effective for couplings involving sterically hindered aryl chlorides and nitro compounds.[11]

3. Other Notable Ligands:

While Buchwald-type and NHC ligands are dominant, other ligand classes have also shown promise in specific applications.

  • Arsa-Buchwald Ligands: Arsenic analogs of Buchwald ligands have been shown to be effective for sterically hindered substrates, potentially by facilitating the transmetalation step due to the longer arsenic-palladium bond.[4]

  • Trineopentylphosphine (TNpP): The conformational flexibility of this ligand is believed to play a key role in its ability to couple hindered substrates.[12]

  • Indenyl- and Carbazolyl-Derived Phosphine Ligands: These have demonstrated high efficiency in the synthesis of sterically hindered biaryls.[7][8]

Quantitative Data on Ligand Performance

The following tables summarize the performance of selected ligands in sterically hindered Suzuki coupling reactions. Yields are highly substrate-dependent, and these tables provide a general comparison based on published data.

Table 1: Coupling of a Di-ortho-Substituted Aryl Bromide with a Di-ortho-Substituted Arylboronic Acid

LigandCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
XPhos Pd₂(dba)₃K₃PO₄Toluene1001295[5]
SPhos Pd(OAc)₂K₃PO₄Toluene1001292[5]
RuPhos Pd₂(dba)₃K₃PO₄t-AmylOH1101698[9]
BI-DIME Pd(OAc)₂K₃PO₄Toluene1102491[13][14]
AntPhos Pd(OAc)₂K₃PO₄Toluene1102493[13]

Table 2: Coupling of a Tetra-ortho-Substituted Aryl Bromide with an Arylboronic Acid

LigandCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
BrettPhos Pd₂(dba)₃K₃PO₄Toluene1102485N/A
HFTPhos Pd₂(dba)₃K₃PO₄Toluene1101290[3]
JagPhos I Pd(OAc)₂K₃PO₄Dioxane1001888[8]
WK-phos Pd(OAc)₂K₃PO₄Toluene10024>99 (low catalyst loading)[8]

Experimental Protocols

General Protocol for a Sterically Hindered Suzuki Coupling using a Buchwald Ligand:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Buchwald ligand (e.g., XPhos, SPhos)

  • Aryl halide (sterically hindered)

  • Arylboronic acid or ester (sterically hindered)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, t-amyl alcohol)

  • Schlenk flask or glovebox for inert atmosphere

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add the palladium source (1-2 mol%) and the ligand (1.1-1.5 equivalents relative to Pd) to a Schlenk flask. Add a small amount of anhydrous solvent and stir for 10-15 minutes at room temperature.

  • Reaction Setup: To the flask containing the pre-formed catalyst (or to a new flask if not pre-forming), add the aryl halide (1.0 equivalent), the arylboronic acid or ester (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Solvent Addition: Add the anhydrous solvent to the flask. The concentration is typically between 0.1 and 0.5 M with respect to the aryl halide.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the Suzuki coupling reaction. Steric hindrance can create bottlenecks at the oxidative addition and reductive elimination stages.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pdi R1-Pd(II)-X L_n pd0->pdi Oxidative Addition (R1-X) pdii R1-Pd(II)-R2 L_n pdi->pdii Transmetalation (R2-B(OR)2) pdii->pd0 Reductive Elimination (R1-R2)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Diagram 2: Ligand Selection Workflow

This diagram provides a logical workflow for selecting an appropriate ligand for a challenging Suzuki coupling reaction.

Ligand_Selection start Start: Sterically Hindered Suzuki Coupling substrate_analysis Analyze Substrate Steric Hindrance start->substrate_analysis initial_screening Initial Ligand Screening: Buchwald-type (XPhos, SPhos) substrate_analysis->initial_screening low_yield Low Yield or No Reaction? initial_screening->low_yield alternative_ligands Screen Alternative Ligands: NHCs, other phosphines initial_screening->alternative_ligands If still low yield optimize_conditions Optimize Reaction Conditions: Base, Solvent, Temperature low_yield->optimize_conditions Yes success Successful Coupling low_yield->success No optimize_conditions->initial_screening optimize_conditions->low_yield alternative_ligands->low_yield

Caption: A decision tree for ligand selection in sterically hindered Suzuki coupling.

Conclusion

The successful execution of sterically hindered Suzuki-Miyaura coupling reactions is highly dependent on the rational selection of the supporting ligand. Buchwald-type biaryl phosphine ligands and N-heterocyclic carbenes have emerged as powerful tools for overcoming the challenges posed by sterically demanding substrates. By understanding the principles of ligand design and following systematic experimental protocols, researchers can effectively synthesize complex molecular architectures that were previously inaccessible. Careful optimization of reaction conditions, including the choice of base, solvent, and temperature, remains crucial for maximizing yields and ensuring the robustness of the catalytic system.

References

Application Note: One-Pot Suzuki-Miyaura Coupling and Deprotection for the Synthesis of 2'-Hydroxybiaryl Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biaryl structures are a cornerstone in modern medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier method for constructing these C-C bonds, valued for its mild conditions and broad functional group tolerance.[3][4] This application note details a one-pot protocol involving 2-(Methoxymethoxy)phenylboronic acid, a versatile building block for introducing a protected phenol moiety. The subsequent in situ deprotection of the methoxymethyl (MOM) group provides direct access to 2'-hydroxybiaryl compounds, a privileged scaffold in many biologically active molecules. This efficient, one-pot approach streamlines the synthesis of valuable pharmaceutical intermediates.

Core Concepts: A Sequential One-Pot Strategy

The methoxymethyl (MOM) ether is a robust protecting group for hydroxyls, stable to the basic and nucleophilic conditions of many cross-coupling reactions, but readily cleaved under acidic conditions.[5][6] This orthogonality is exploited in our one-pot strategy.

The process involves two main stages executed in a single reaction vessel:

  • Suzuki-Miyaura Coupling: this compound is coupled with a suitable aryl halide (e.g., 2-bromobenzonitrile) using a palladium catalyst and a base. The MOM group remains intact during this step.

  • In-situ Deprotection: After the coupling is complete, an acid is introduced directly into the reaction mixture. This cleaves the MOM ether to reveal the free hydroxyl group, yielding the final 2'-hydroxybiaryl product without the need for intermediate isolation and purification.

This sequential, one-pot method significantly improves reaction efficiency by reducing handling steps, solvent usage, and overall synthesis time.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2'-(Hydroxy)-[1,1'-biphenyl]-2-carbonitrile

This protocol describes the synthesis of a representative 2'-hydroxybiaryl compound. The procedure can be adapted for various aryl halides.

Materials:

  • This compound

  • 2-Bromobenzonitrile

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Hydrochloric Acid (HCl), 2M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.2 mmol, 1.2 equiv.), 2-bromobenzonitrile (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of argon, add a degassed solvent mixture of Toluene:Ethanol:Water (4:1:1, 5 mL).

  • Suzuki-Miyaura Coupling: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Cooling: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • One-Pot Deprotection: Add 2M Hydrochloric Acid (5 mL) to the reaction flask. Stir the mixture vigorously at room temperature for 2-4 hours, or until TLC/LC-MS analysis confirms the complete cleavage of the MOM group.[6][7]

  • Work-up: Dilute the mixture with ethyl acetate (20 mL). Transfer the contents to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2'-(Hydroxy)-[1,1'-biphenyl]-2-carbonitrile.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the one-pot synthesis of various 2'-hydroxybiaryl derivatives using Protocol 1.

Aryl Halide PartnerProductCoupling Time (h)Deprotection Time (h)Expected Yield (%)
2-Bromobenzonitrile2'-(Hydroxy)-[1,1'-biphenyl]-2-carbonitrile4385 - 92
4-Bromoaniline2'-Amino-2-hydroxy-[1,1'-biphenyl]5380 - 88
1-Bromo-4-(trifluoromethyl)benzene2-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]6488 - 95
3-Bromopyridine2-(Pyridin-3-yl)phenol6475 - 85

Yields are based on isolated product after purification and are representative of typical Suzuki-Miyaura coupling reactions.[3][8]

Mandatory Visualization

G start Reaction Setup (Boronic Acid, Aryl Halide, Catalyst, Base) inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) start->inert 1 solvent Add Degassed Solvent System (Toluene/Ethanol/Water) inert->solvent 2 coupling Suzuki-Miyaura Coupling (Heat to 90°C, 4-6h) solvent->coupling 3 cool Cool to Room Temperature coupling->cool 4 deprotect One-Pot Deprotection (Add 2M HCl, Stir 2-4h) cool->deprotect 5 workup Aqueous Work-up (EtOAc, Water, Brine) deprotect->workup 6 dry Dry & Concentrate workup->dry 7 purify Column Chromatography dry->purify 8 end Final Product: 2'-Hydroxybiaryl purify->end 9

Caption: Experimental workflow for the one-pot Suzuki coupling and deprotection.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]

References

Application Notes and Protocols: 2-(Methoxymethoxy)phenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxymethoxy)phenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The methoxymethyl (MOM) ether serves as a common protecting group for the phenolic hydroxyl, which can be readily removed under acidic conditions. This feature allows for the strategic introduction of a 2-hydroxyphenyl motif, a common pharmacophore in many biologically active molecules. This reagent is particularly valuable for the synthesis of complex molecular architectures required for targeting a variety of biological targets, including kinases and protein-protein interactions.

Application: Synthesis of BRG1/BRM Inhibitors

A key application of this compound is in the synthesis of potent and selective inhibitors of the ATPase subunits of the SWI/SNF chromatin remodeling complex, BRG1 (SMARCA4) and BRM (SMARCA2). These proteins are attractive targets in oncology, as their dysregulation is implicated in various cancers. The 2-(methoxymethoxy)phenyl group is incorporated into heterocyclic scaffolds to generate molecules that can modulate the activity of these chromatin remodelers.

Biological Activity Data

The following table summarizes the in vitro activity of a representative compound synthesized using a derivative of this compound. The data is presented as the half-maximal inhibitory concentration (IC50) for the degradation of BRM and BRG1 proteins.

Compound IDTargetIC50 (µM)
Compound 170BRM0.001 - 0.01
BRG10.01 - 0.1

Data is sourced from patent application WO2023220129A1. The exact structure of Compound 170 is complex and proprietary, but its synthesis involves the core 2-(methoxymethoxy)phenyl moiety.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling reaction using the pinacol ester of this compound, based on procedures described in recent patent literature.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl or heteroaryl halide (e.g., 6-chloro-3-iodocinnoline-7-carbonitrile)

  • 2-(2-(Methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Potassium Carbonate)

  • Solvent (e.g., 1,4-Dioxane and Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vial, add the aryl/heteroaryl halide (1.0 equiv), 2-(2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv), Pd(dppf)Cl₂ (0.1 equiv), and potassium carbonate (2.5 equiv).

  • Seal the vial and purge with argon for 15 minutes.

  • Add degassed 1,4-dioxane and water (typically in a 3:1 to 5:1 ratio).

  • Heat the reaction mixture to 90 °C for 2-4 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Deprotection of the MOM Group
  • Dissolve the MOM-protected compound in a suitable solvent such as methanol or dichloromethane.

  • Add a strong acid, such as hydrochloric acid (e.g., 4M in dioxane) or trifluoroacetic acid.

  • Stir the reaction at room temperature until deprotection is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the addition of a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry, and concentrate to yield the final 2-hydroxyphenyl derivative.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: Aryl Halide Boronic Ester Catalyst (Pd(dppf)Cl₂) Base (K₂CO₃) purge Purge with Argon reagents->purge solvent Add Degassed Solvents (Dioxane/Water) purge->solvent heat Heat at 90°C (2-4 hours) solvent->heat cool Cool to RT heat->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Coupled Product purify->product G cluster_nucleus Cell Nucleus SWI_SNF SWI/SNF Complex (contains BRG1/BRM) Chromatin Chromatin SWI_SNF->Chromatin Remodels Gene Target Gene Chromatin->Gene Regulates Access To Transcription Altered Gene Transcription Gene->Transcription Inhibitor BRG1/BRM Inhibitor (Synthesized Molecule) Inhibitor->SWI_SNF Inhibition Cellular_Response Cellular Response (e.g., Apoptosis, Growth Arrest) Transcription->Cellular_Response

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2-(Methoxymethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 2-(Methoxymethoxy)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield in my Suzuki coupling reaction with this compound?

A1: Low yields with this substrate are often due to a combination of factors. The ortho-methoxymethoxy (MOM) group introduces significant steric hindrance, which can impede several steps in the catalytic cycle. Additionally, the electron-donating nature of the substituent can influence the reactivity of the boronic acid. Key potential issues include:

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under harsh basic conditions or at elevated temperatures.[1][2]

  • Steric Hindrance: The bulky ortho-MOM group can slow down the crucial transmetalation and reductive elimination steps of the catalytic cycle.[2]

  • Catalyst Inactivation: The palladium catalyst can be sensitive to oxygen or may decompose at high temperatures, leading to reduced activity.[3]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for overcoming the challenges posed by this sterically demanding substrate.

Q2: What are the most common side products I should look for?

A2: Besides unreacted starting materials, the most common side products are the protodeboronated arene (methoxymethoxybenzene) and homocoupling products (biphenyls from the coupling of two boronic acids or two aryl halides). The formation of methoxymethoxybenzene is a strong indicator that protodeboronation is a significant issue in your reaction.

Q3: Is the methoxymethyl (MOM) protecting group stable under typical Suzuki coupling conditions?

A3: The MOM group is generally stable under the basic conditions used for most Suzuki-Miyaura reactions. However, it is sensitive to acidic conditions. Care should be taken during the workup to avoid acidic washes that could cleave the protecting group.

Q4: How can I minimize protodeboronation of this compound?

A4: To minimize protodeboronation, consider the following strategies:

  • Use Milder Bases: Strong bases can promote protodeboronation. Consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[4]

  • Anhydrous Conditions: Ensure that your solvent and reagents are thoroughly dried, as water can be a proton source for this side reaction.[2]

  • Use a More Stable Boronic Acid Derivative: Converting the boronic acid to its corresponding pinacol ester or trifluoroborate salt can increase its stability and reduce the rate of protodeboronation.[5]

  • Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of protodeboronation more than the desired coupling reaction.

Troubleshooting Guide

If you are experiencing low yields, follow this systematic troubleshooting guide.

Problem: Low yield of the desired coupled product.

Initial Assessment:

  • Analyze the crude reaction mixture: Use techniques like LC-MS or ¹H NMR to identify the components. Is there unreacted starting material? Are there significant side products like the protodeboronated arene or homocoupled products?

  • Verify the quality of reagents: Ensure that the this compound, aryl halide, palladium catalyst, ligand, and base are pure and active.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Yield in Suzuki Coupling start Low Yield Observed check_sm Unreacted Starting Material? start->check_sm check_side_products Major Side Products? check_sm->check_side_products No solution_catalyst Optimize Catalyst System: - Use bulky, electron-rich ligands (e.g., SPhos, XPhos) - Increase catalyst/ligand loading - Use a pre-formed Pd(0) catalyst check_sm->solution_catalyst Yes protodeboronation Protodeboronation Product Detected? check_side_products->protodeboronation Yes end Improved Yield check_side_products->end No (other issues) homocoupling Homocoupling Product Detected? protodeboronation->homocoupling No solution_protodeboronation Minimize Protodeboronation: - Use milder base (K₃PO₄, K₂CO₃) - Ensure anhydrous conditions - Use boronic ester or trifluoroborate salt - Lower reaction temperature protodeboronation->solution_protodeboronation Yes solution_homocoupling Minimize Homocoupling: - Rigorously degas solvent and reaction mixture - Use a Pd(0) source (e.g., Pd(PPh₃)₄) - Adjust stoichiometry of coupling partners homocoupling->solution_homocoupling Yes homocoupling->end No solution_conditions Adjust Reaction Conditions: - Increase temperature - Increase reaction time solution_catalyst->solution_conditions solution_conditions->end solution_protodeboronation->end solution_homocoupling->end

Caption: A workflow diagram for troubleshooting low yields.

Quantitative Data Summary

The following table provides a summary of reaction conditions and yields for Suzuki-Miyaura couplings of ortho-substituted phenylboronic acids, which can serve as a starting point for the optimization of reactions with this compound.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Chlorobenzene2-Methoxyphenylboronic acidPd/BC (0.05)-K₂CO₃ (2)H₂O853.594
23,4,5-Tribromo-2,6-dimethylpyridine2-Methoxyphenylboronic acidPd(OAc)₂ (5)SPhos (5)K₃PO₄ (3)Toluene50229
33,4,5-Tribromo-2,6-dimethylpyridine2-Methoxyphenylboronic acidPd(OAc)₂ (5)SPhos (5)K₃PO₄ (3)Toluene110146
44-BromotoluenePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)Toluene/H₂O1001298
51-IodoanisolePhenylboronic acidPd-IPG (0.3)-NaOH (2)EtOH/H₂O601>98

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a robust starting point and may require optimization for your specific aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium catalyst (0.02 mmol, 2 mol%), ligand (0.04 mmol, 4 mol%), and base (2.0 mmol, 2.0 equiv).

  • Degassing: Seal the flask with a septum and purge with the inert gas for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent (5-10 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Signaling Pathways and Logical Relationships

SuzukiCycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_halide Ar-Pd(II)L₂-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_aryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

homocoupling side reaction of 2-(Methoxymethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(Methoxymethoxy)phenylboronic Acid

This technical support guide provides troubleshooting advice and frequently asked questions regarding the in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a concern?

A1: Boronic acid homocoupling is an undesired side reaction in Suzuki-Miyaura couplings where two molecules of the boronic acid react with each other to form a symmetrical biaryl. In the case of this compound, this results in the formation of bis(2-(methoxymethoxy)phenyl). This side reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process.

Q2: What are the primary causes of homocoupling in my reaction?

A2: The two main causes for boronic acid homocoupling are the presence of oxygen and the use of a Palladium(II) catalyst precursor.[1]

  • Oxygen: The presence of atmospheric oxygen can promote homocoupling.[2][3] It can facilitate the oxidation of the active Pd(0) catalyst to Pd(II), which is implicated in the homocoupling pathway.[1][4]

  • Palladium(II) Catalysts: Pd(II) sources, such as Palladium(II) acetate (Pd(OAc)₂), can react directly with the boronic acid in a stoichiometric reaction to produce the homocoupled dimer and Pd(0).[1][5]

  • Copper Contamination/Catalysis: Copper salts are known to catalyze the homocoupling of arylboronic acids, often under mild, aerobic conditions.[6][7]

  • High Temperatures: Elevated temperatures can sometimes increase the rate of side reactions, including homocoupling.[8]

Q3: How can I confirm that homocoupling is the primary issue?

A3: The most reliable way to confirm homocoupling is through analytical techniques. When analyzing your crude reaction mixture by LC-MS or GC-MS, look for a mass corresponding to the symmetrical biaryl byproduct. For this compound, the homocoupled product would have a molecular weight of approximately 274.3 g/mol . A new spot on a TLC plate or a new peak in the crude NMR spectrum that corresponds to this symmetrical product is also a strong indicator.

Q4: Can my choice of ligand and base affect homocoupling?

A4: Absolutely.

  • Ligands: Using bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step in the Suzuki-Miyaura catalytic cycle.[1] This increased rate for the desired pathway can help it outcompete the undesired homocoupling reaction. For example, employing a ligand like SPhos has been shown to improve yields of the cross-coupled product where homocoupling was previously an issue.[9][10]

  • Base: The choice of base is critical.[3] While necessary for the transmetalation step, a very strong base in an aqueous medium can sometimes promote side reactions.[3] Switching to a milder base, such as potassium carbonate (K₂CO₃) or potassium fluoride (KF), may reduce the extent of homocoupling.

Q5: What is the most effective way to remove oxygen from my reaction?

A5: The most effective method is to rigorously degas your solvent(s) and then maintain an inert atmosphere throughout the experiment.[2][3] This can be achieved by sparging the solvent with an inert gas like argon or nitrogen for 15-30 minutes.[9] Subsequently, the reaction vessel should be sealed and kept under a positive pressure of the inert gas (e.g., using a balloon) for the entire duration of the setup and reaction. A subsurface nitrogen sparge of the reaction mixture before adding the catalyst is also a highly effective technique.[5][11]

Troubleshooting Guide: Excessive Homocoupling

If you are observing low yields of your desired product and significant formation of the bis(2-(methoxymethoxy)phenyl) byproduct, follow this troubleshooting workflow.

G cluster_start cluster_diagnosis Diagnosis & Mitigation Strategy cluster_solutions cluster_end start Low Yield & Suspected Homocoupling check_atmosphere 1. Is the reaction run under a rigorously inert atmosphere? start->check_atmosphere check_catalyst 2. What is the palladium source? (Pd(0) vs Pd(II)) check_atmosphere->check_catalyst Yes solution_atmosphere Degas solvent with N₂/Ar. Maintain positive inert pressure. check_atmosphere->solution_atmosphere No check_conditions 3. Are other reaction parameters optimized? check_catalyst->check_conditions Pd(0) solution_catalyst_1 Switch from Pd(II) (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd(PPh₃)₄). check_catalyst->solution_catalyst_1 Pd(II) solution_conditions Use milder base (K₂CO₃). Employ slow addition of boronic acid. Use bulky, electron-rich ligands. check_conditions->solution_conditions solution_atmosphere->check_catalyst solution_catalyst_2 If using Pd(II), add a mild reducing agent (e.g., K-formate) or pre-heat mixture before adding boronic acid. solution_catalyst_1->solution_catalyst_2 solution_catalyst_2->check_conditions end_node Optimized Reaction: Minimized Homocoupling solution_conditions->end_node

Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.

Data Presentation

The following table illustrates how different reaction parameters can influence the formation of the homocoupling byproduct.

Table 1: Effect of Reaction Conditions on Homocoupling Byproduct Formation (Illustrative)

ParameterCondition A (Prone to Homocoupling)Condition B (Minimized Homocoupling)Expected Outcome on Homocoupling
Atmosphere Reaction run open to airRigorously degassed, N₂ atmosphere[2][3]Significantly Reduced
Catalyst Source Pd(OAc)₂ (a Pd(II) source)[5]Pd(PPh₃)₄ (a Pd(0) source)[1]Reduced
Reagent Addition All reagents added at onceSlow addition of boronic acid via syringe pump[1]Reduced
Ligand No specialized ligandBulky, electron-rich ligand (e.g., SPhos)[9][10]Reduced

Experimental Protocols

Protocol 1: Recommended General Procedure for Suzuki-Miyaura Coupling to Minimize Homocoupling

This protocol incorporates best practices to suppress the homocoupling of this compound.

  • Solvent Degassing: Degas the reaction solvent (e.g., 1,4-dioxane/water mixture) by bubbling argon or nitrogen through it for at least 20-30 minutes prior to use.[9]

  • Reaction Setup: To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv.), a suitable base (e.g., finely powdered K₂CO₃, 2.0 equiv.), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[9]

  • Solvent and Reagent Addition: Add the degassed solvent via syringe. Stir the mixture and, if necessary, heat to the desired reaction temperature (e.g., 80-100 °C). In a separate flask, dissolve the this compound (1.2 equiv.) in a small amount of the degassed solvent.

  • Controlled Addition: Add the boronic acid solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump.[1] This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product from any residual homocoupled byproduct.[9]

References

Technical Support Center: Protodeboronation of 2-(Methoxymethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(methoxymethoxy)phenylboronic acid. The focus is on understanding and mitigating the undesired side reaction of protodeboronation, which can impact reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of methoxymethoxybenzene as a byproduct, consuming the starting material and reducing the yield of the desired product in reactions like Suzuki-Miyaura cross-couplings.

Q2: What are the primary factors that promote the protodeboronation of arylboronic acids?

A2: Several factors can increase the rate of protodeboronation:

  • High pH (Basic Conditions): The reaction is often base-catalyzed.[2][3] The formation of a boronate species at higher pH values makes the aryl group more susceptible to protonolysis.[4]

  • Elevated Temperatures: Higher reaction temperatures accelerate the rate of this undesired side reaction.

  • Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.

  • Palladium Catalyst: In the context of cross-coupling reactions, certain palladium species can promote protodeboronation.

Q3: Is the methoxymethyl (MOM) ether protecting group stable under conditions that favor protodeboronation?

A3: The methoxymethyl (MOM) ether is generally stable to basic conditions, typically within a pH range of 4 to 12.[5][6] Since many Suzuki-Miyaura reactions are conducted within this pH range, the MOM group is expected to remain intact. However, strongly basic conditions (pH > 12) or high temperatures could potentially lead to its cleavage, although protodeboronation is often the more significant concern for the boronic acid moiety.

Q4: How can I detect if protodeboronation is occurring in my reaction?

A4: The most direct method is to analyze the crude reaction mixture by techniques such as LC-MS or GC-MS to identify the presence of the protodeboronated byproduct, methoxymethoxybenzene. A lower than expected yield of the desired product, despite consumption of the starting aryl halide (in a cross-coupling reaction), can also be an indicator of a significant side reaction like protodeboronation.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve issues related to the protodeboronation of this compound during chemical reactions.

Symptom Potential Cause Suggested Solution
Low yield of desired product and presence of methoxymethoxybenzene byproduct. High rate of protodeboronation.1. Modify Reaction Temperature: Lower the reaction temperature.[3] 2. Optimize the Base: Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃, or KF instead of strong bases like NaOH or KOH). Use the minimum effective amount of base. 3. Use Anhydrous Conditions: Employ dry solvents and reagents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize water.
Reaction is sluggish, and protodeboronation is the major pathway. The desired reaction (e.g., Suzuki coupling) is too slow, allowing the side reaction to dominate.1. Screen Catalysts and Ligands: Choose a more active palladium catalyst and/or ligand combination to accelerate the desired cross-coupling reaction. 2. Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate. These release the boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing protodeboronation.[1]
Inconsistent results between batches. 1. Degradation of Boronic Acid: this compound may have degraded during storage. 2. Variable Water Content: Inconsistent levels of water in solvents or reagents.1. Check Purity: Verify the purity of the boronic acid by NMR before use. 2. Consistent Solvent Quality: Use freshly dried and degassed solvents for each reaction.

Experimental Protocols

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction where protodeboronation of this compound might be observed. This protocol can be used as a baseline for troubleshooting.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane and water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and K₂CO₃ (2.0 mmol).

  • Add the palladium catalyst (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Protodeboronation_Pathway cluster_reaction Protodeboronation of this compound Start This compound Boronate Aryl Boronate (Ar-B(OH)3-) Start->Boronate + OH- Product Methoxymethoxybenzene (Protodeboronated Product) Boronate->Product + H2O (Proton Source) BoricAcid Boric Acid B(OH)3

Caption: The general pathway for the base-catalyzed protodeboronation.

Experimental_Workflow Prep 1. Reagent Preparation (Boronic Acid, Aryl Halide, Base, Catalyst) Setup 2. Reaction Setup (Inert Atmosphere) Prep->Setup Reaction 3. Heating and Stirring Setup->Reaction Monitor 4. Reaction Monitoring (TLC, LC-MS) Reaction->Monitor Workup 5. Work-up (Extraction and Washing) Monitor->Workup Reaction Complete Purify 6. Purification (Column Chromatography) Workup->Purify Analysis 7. Product Analysis Purify->Analysis

Caption: A typical experimental workflow for a reaction involving this compound.

Troubleshooting_Logic Start Low Yield of Desired Product? CheckByproduct Check for Methoxymethoxybenzene by LC-MS or GC-MS Start->CheckByproduct Yes OtherIssues Investigate Other Issues: - Reagent Purity - Catalyst Activity Start->OtherIssues No OptimizeConditions Optimize Reaction Conditions: - Lower Temperature - Weaker Base - Anhydrous Conditions CheckByproduct->OptimizeConditions Byproduct Present ImproveKinetics Improve Desired Reaction Rate: - Screen Catalysts/Ligands - Use Boronic Ester CheckByproduct->ImproveKinetics Reaction Sluggish Success Improved Yield OptimizeConditions->Success ImproveKinetics->Success

Caption: A decision-making workflow for troubleshooting low-yielding reactions due to protodeboronation.

References

Technical Support Center: Purification of Products from 2-(Methoxymethoxy)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of reaction products involving 2-(Methoxymethoxy)phenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when using this compound in Suzuki-Miyaura coupling reactions?

A1: Common impurities include unreacted starting materials (both the boronic acid and the coupling partner), homocoupled byproducts of the boronic acid, and the deprotected product where the methoxymethyl (MOM) group has been cleaved to a hydroxyl group. Residual palladium catalyst and inorganic salts from the base are also common.[1][2]

Q2: I am observing significant deprotection of the methoxymethoxy (MOM) group during purification. What are the likely causes?

A2: The MOM group is an acetal that is sensitive to acidic conditions.[3][4] Deprotection can occur under the following circumstances:

  • Acidic Workup: Using acidic solutions (e.g., NH₄Cl wash) during the reaction workup can lead to cleavage of the MOM group.[5]

  • Silica Gel Chromatography: Standard silica gel is inherently acidic and can cause the MOM group to be removed during column chromatography.[6]

  • Storage: Leaving the crude product with trace acidic impurities, even in a freezer, can lead to deprotection over time.[5]

Q3: How can I prevent the deprotection of the MOM group during silica gel chromatography?

A3: To prevent deprotection on a silica gel column, you can neutralize the silica gel before use. This is typically done by washing the silica gel with a solution of triethylamine in the eluent system. Alternatively, using a different stationary phase like neutral alumina can be a good option.[6]

Q4: What are the stability limits of the MOM protecting group?

A4: The MOM group is generally stable within a pH range of 4 to 12.[3] It is resistant to many oxidizing and reducing agents, as well as bases and nucleophiles. However, it is labile to strong acids.[3][7]

Q5: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?

A5: Separating compounds with similar polarities can be challenging. Here are a few strategies:

  • Optimize Column Chromatography: Use a long column with a shallow solvent gradient to improve separation. Experiment with different solvent systems to maximize the difference in retention factors (Rf).[8]

  • Recrystallization: If your product is a solid, recrystallization can be a very effective purification method. You will need to screen various solvents to find one in which the solubility of your product and the impurity are significantly different.[8]

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution.

Troubleshooting Guides

Issue 1: Low Yield of the Desired MOM-Protected Product
Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before workup.
Deprotection During Workup/Purification Use neutral or slightly basic workup conditions. Neutralize silica gel for column chromatography or use an alternative stationary phase like neutral alumina.[5][6]
Product Loss During Extraction Ensure the correct pH is maintained during aqueous extractions to keep your product in the organic phase. Perform multiple extractions with smaller volumes of solvent for better recovery.
Issue 2: Presence of Deprotected Product (Phenol)
Potential Cause Suggested Solution
Acidic Reaction Conditions If possible, run the reaction under neutral or basic conditions.
Acidic Workup Avoid acidic washes (e.g., NH₄Cl). Use water or a saturated solution of sodium bicarbonate for the aqueous wash.[5]
Acidic Silica Gel Neutralize silica gel with triethylamine before use for column chromatography.[6] Consider using neutral alumina as the stationary phase.
Trace Acid in Crude Material After workup, wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove any residual acid before concentrating the product for storage or purification.[5]
Issue 3: Difficulty in Removing Unreacted Boronic Acid
Potential Cause Suggested Solution
Boronic Acid is Polar Perform a basic aqueous wash (e.g., with 1M NaOH or K₂CO₃ solution). The boronic acid will form a water-soluble boronate salt and be extracted into the aqueous layer.[1]
Co-elution with Product If the boronic acid co-elutes with your product during chromatography, a basic wash prior to chromatography is highly recommended.

Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Column Chromatography

Objective: To prevent the deprotection of the MOM group during purification by column chromatography.

Materials:

  • Silica gel

  • Desired eluent system (e.g., Hexane/Ethyl Acetate)

  • Triethylamine

Procedure:

  • Prepare the desired eluent mixture.

  • Add 0.1-1% triethylamine to the eluent mixture. For example, for 1 L of eluent, add 1-10 mL of triethylamine.

  • Use this triethylamine-containing eluent to prepare the silica gel slurry and to run the column.

  • Proceed with your standard column chromatography protocol.

Protocol 2: Basic Aqueous Wash to Remove Unreacted Boronic Acid

Objective: To remove unreacted this compound from the crude reaction mixture.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., Ethyl Acetate, Dichloromethane)

  • 1M Sodium Hydroxide (NaOH) or 1M Potassium Carbonate (K₂CO₃) solution

  • Separatory funnel

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M NaOH or 1M K₂CO₃ solution.

  • Shake the funnel gently, venting frequently.

  • Allow the layers to separate. The boronate salt of the unreacted boronic acid will be in the aqueous layer.

  • Drain the aqueous layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Visualizations

Experimental Workflow: Purification of MOM-Protected Suzuki Product

G Purification Workflow for MOM-Protected Suzuki Product A Crude Reaction Mixture B Aqueous Workup (Neutral or Basic) A->B C Extraction with Organic Solvent B->C D Basic Wash (e.g., 1M NaOH) to Remove Boronic Acid C->D E Dry and Concentrate D->E H Aqueous Layer (Boronate Salt) D->H F Column Chromatography (Neutralized Silica or Alumina) E->F G Pure MOM-Protected Product F->G

Caption: General purification workflow for Suzuki-Miyaura reaction products.

Logical Relationship: Troubleshooting MOM Group Deprotection

G Troubleshooting MOM Group Deprotection A Deprotected Product Observed? B Check Workup Conditions A->B Yes I No Deprotection A->I No D Was an acidic wash used? B->D C Check Chromatography Conditions F Was standard silica gel used? C->F D->C No E Use neutral or basic wash D->E Yes H Problem Solved E->H G Neutralize silica with Et3N or use alumina F->G Yes F->H No G->H

Caption: Decision tree for troubleshooting unexpected MOM deprotection.

References

Technical Support Center: Optimizing Catalyst Loading for 2-(Methoxymethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for optimizing palladium-catalyzed cross-coupling reactions involving 2-(Methoxymethoxy)phenylboronic acid, a key building block in the synthesis of complex biaryl compounds.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound has a low to no yield. What are the first things I should check?

A1: When a Suzuki-Miyaura coupling fails, a systematic check of the reaction parameters is crucial. Start with the following:

  • Catalyst Activity: Ensure your palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and phosphine ligands are active. The active catalytic species is Pd(0); if using a Pd(II) precatalyst, it must be effectively reduced in situ. Catalysts and ligands can degrade with improper storage. Using a fresh batch or a more robust, air-stable precatalyst is advisable.

  • Inert Atmosphere: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid. Ensure your solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen) from start to finish.

  • Reagent Purity: Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time, particularly through protodeboronation.

  • Base and Solvent Choice: The selection of base and solvent is critical and often substrate-dependent. The base must be adequate to facilitate transmetalation without causing the degradation of your starting materials or the MOM protecting group.

Q2: I am observing significant homocoupling of this compound. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction, often driven by the presence of oxygen. To minimize it:

  • Rigorous Degassing: Deoxygenate your solvent by bubbling an inert gas through it for an extended period (e.g., 15-30 minutes) before adding the catalyst.

  • Use a Pd(0) Source: Starting directly with a Pd(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can sometimes reduce homocoupling that may occur during the in situ reduction of Pd(II) precatalysts.

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, thereby suppressing the rate of homocoupling.

Q3: What is protodeboronation and could it be affecting my reaction with this compound?

A3: Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, effectively destroying your starting material. This is often promoted by the presence of water and strong bases. To prevent this:

  • Use Anhydrous Conditions: Switching to a well-dried, anhydrous solvent can significantly reduce this side reaction.

  • Select a Milder Base: If protodeboronation is suspected, consider using a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Convert to a Boronate Ester: For particularly sensitive substrates, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from premature decomposition.

Q4: How does the Methoxymethoxy (MOM) protecting group affect the reaction?

A4: The MOM group is generally stable under the neutral to basic conditions of most Suzuki-Miyaura couplings. However, it is sensitive to acid. Ensure that the reaction conditions and workup procedures remain basic or neutral to avoid cleavage of this protecting group. The ortho-position of the MOM-ether moiety may also introduce some steric hindrance, potentially requiring more active catalyst systems with bulky, electron-rich ligands (e.g., SPhos, XPhos) for efficient coupling, especially with hindered aryl halides.

Data Presentation

Table 1: Effect of Catalyst Loading on Reaction Yield

This table illustrates the typical relationship between catalyst loading and product yield in a Suzuki-Miyaura coupling. The optimal loading balances reaction efficiency with the cost and ease of removal of the catalyst.

| Entry | Catalyst | Catalyst Loading (mol%) | Temperature

Technical Support Center: Solvent Effects in Cross-Coupling of 2-(Methoxymethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 2-(Methoxymethoxy)phenylboronic acid. The focus is on the critical role of solvent systems in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura cross-coupling reactions?

A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the C-B bond where the boronic acid group is replaced by a hydrogen atom.[1] Homocoupling is the palladium-catalyzed dimerization of the boronic acid to form a biaryl byproduct.[1][2] Both side reactions consume the starting material and reduce the yield of the desired cross-coupled product.

Q2: My reaction is suffering from significant protodeboronation. How can my choice of solvent help minimize this issue?

A2: Protodeboronation is often accelerated by the presence of water and strong bases.[1][2] Since water is a common co-solvent in Suzuki reactions to help dissolve the base, its presence can be a double-edged sword. To mitigate this, consider the following solvent-related strategies:

  • Switch to Anhydrous Conditions: Using dry solvents like dioxane, THF, or toluene can significantly reduce the rate of protodeboronation by eliminating the primary proton source.[2]

  • Use a Milder Base: In aqueous systems, switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be effective.[2]

  • Biphasic System with Careful Base Selection: If an aqueous phase is necessary for solubility, using a base like potassium phosphate (K₃PO₄), which has moderate basicity but high efficacy in the catalytic cycle, can be a good compromise.

Q3: Homocoupling of the boronic acid is the main byproduct in my reaction. What is the role of the solvent in preventing this?

A3: Homocoupling is primarily promoted by the presence of molecular oxygen in the reaction mixture.[2][3] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the dimerization of the boronic acid.[3][4] The solvent's critical role is to be a medium that can be effectively deoxygenated.

  • Thorough Degassing: Before adding the catalyst, the solvent and reaction mixture must be thoroughly degassed. Common laboratory techniques include:

    • Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through the solvent for 15-30 minutes.[5]

    • Freeze-Pump-Thaw: For highly sensitive reactions, performing at least three cycles of freezing the mixture with liquid nitrogen, evacuating the headspace under vacuum, and then thawing under an inert atmosphere is highly effective.[5]

Q4: I am seeing low to no conversion of my starting materials. How can the solvent system be optimized?

A4: Low conversion can stem from several issues, many of which are linked to the solvent.

  • Poor Solubility: One or more components (aryl halide, boronic acid, or base) may have poor solubility in the chosen solvent. A mixture of solvents, such as Toluene/Water or Dioxane/Water, often provides better results than a single solvent.[6]

  • Inefficient Mixing in Biphasic Systems: For two-phase systems (e.g., Toluene/H₂O), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[2][7]

  • Solvent-Base Incompatibility: The effectiveness of a base can be highly dependent on the solvent.[8] For example, inorganic bases like K₂CO₃ or K₃PO₄ are often more effective in solvent mixtures containing water or other polar solvents like DMF.[6][9]

Troubleshooting Guide

Issue Observed Potential Cause(s) Recommended Troubleshooting Steps
Low Yield / Low Conversion 1. Poor reagent solubility. 2. Inactive catalyst. 3. Suboptimal solvent/base combination. 4. Insufficient mixing in biphasic systems.1. Switch to a solvent mixture (e.g., Toluene/H₂O, Dioxane/H₂O, DMF/H₂O) to improve solubility.[6] 2. Ensure the solvent is properly degassed to prevent catalyst decomposition.[2] 3. Screen different bases with your chosen solvent system.[10] 4. Increase the stirring rate for biphasic reactions.[7]
Significant Protodeboronation 1. Presence of excess water. 2. Base is too strong for the substrate/conditions. 3. High reaction temperature.1. Use anhydrous solvents and ensure all reagents are dry.[2] 2. Switch to a milder base (e.g., K₂CO₃, KF, Cs₂CO₃).[1] 3. Attempt the reaction at a lower temperature.
Significant Homocoupling 1. Oxygen contamination in the reaction vessel. 2. Use of a Pd(II) precatalyst that is not efficiently reduced.1. Thoroughly degas the solvent and reaction mixture using inert gas sparging or freeze-pump-thaw cycles.[2][5] 2. Ensure the reaction is maintained under a positive pressure of an inert atmosphere (Nitrogen or Argon).
Complex Mixture of Byproducts 1. Decomposition of starting material or product. 2. Potential chelation of the ortho-MOM group to the palladium center, altering reactivity.1. Lower the reaction temperature. 2. Screen a wider range of solvents with different polarities (e.g., nonpolar Toluene vs. polar aprotic DMF) to disrupt potential inhibitory chelation.[11][12]

Illustrative Data on Solvent Effects

The following table summarizes plausible outcomes for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide, based on established principles for similar systems. Actual yields will vary based on the specific substrates, catalyst, and ligand used.

Solvent System (v/v)BaseTemperature (°C)Plausible Yield (%)Key Observations & Recommendations
Toluene / H₂O (4:1)K₃PO₄10085-95A robust, general-purpose system. Vigorous stirring is crucial.[9]
1,4-Dioxane / H₂O (4:1)K₂CO₃10080-90Good for a wide range of substrates. Ensure dioxane is peroxide-free.
DMF / H₂O (1:1)K₂CO₃70-9075-90A polar system that can improve the solubility of certain substrates.[6] May require lower temperatures to prevent decomposition.
THF / H₂O (4:1)Na₂CO₃8070-85Milder conditions, suitable for sensitive functional groups.
Toluene (anhydrous)Cs₂CO₃11060-80Anhydrous condition to minimize protodeboronation, but may suffer from poor base solubility and require a stronger base like cesium carbonate.
Ethanol / H₂O (5:1)NaOH60-7080-95A "greener" solvent option that can be highly effective, particularly with hydrophilic substrates.[13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general methodology. Specific quantities, temperatures, and reaction times should be optimized for each unique substrate pairing.

1. Reagents & Equipment

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%; or a Pd(II) precatalyst with a suitable ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)

  • Degassed solvent system (e.g., Dioxane/H₂O 10:1)[2]

  • Schlenk flask or reaction vial with a stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

  • Heating mantle or oil bath

2. Procedure

  • Setup: To a dry Schlenk flask containing a stir bar, add the aryl halide, this compound, and the powdered base.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and any additional ligand.

  • Solvent Addition: Add the degassed solvent system via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to isolate the desired product.[2]

Visual Workflow for Troubleshooting

Troubleshooting_Workflow start Problem: Low Yield or Significant Byproducts issue1 High Protodeboronation start->issue1 issue2 High Homocoupling start->issue2 issue3 Low Conversion start->issue3 sol1a Use Anhydrous Solvent (Toluene, Dioxane) issue1->sol1a sol1b Switch to Milder Base (K₂CO₃, KF, Cs₂CO₃) issue1->sol1b sol1c Lower Reaction Temperature issue1->sol1c sol2a Thoroughly Degas Solvent (Sparging or Freeze-Pump-Thaw) issue2->sol2a sol2b Ensure Positive Inert Atmosphere (Ar, N₂) issue2->sol2b sol3a Screen Biphasic Solvent Systems (Toluene/H₂O, Dioxane/H₂O) issue3->sol3a sol3b Increase Stirring Rate issue3->sol3b sol3c Screen Different Bases (K₃PO₄, Na₂CO₃) issue3->sol3c sol3d Check Reagent Solubility issue3->sol3d end_node Optimized Reaction sol1a->end_node sol1b->end_node sol1c->end_node sol2a->end_node sol2b->end_node sol3a->end_node sol3b->end_node sol3c->end_node

References

challenges with sterically hindered 2-(Methoxymethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Methoxymethoxy)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this sterically hindered reagent in organic synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, offering potential causes and solutions.

Issue 1: Low to No Yield in Suzuki-Miyaura Coupling Reactions

Question: I am experiencing very low or no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I improve the outcome?

Answer:

Low yields with this sterically hindered boronic acid are a common challenge. The primary factors contributing to this issue are steric hindrance, potential catalyst inhibition, and competing side reactions. Here are the key aspects to investigate and optimize:

  • Steric Hindrance: The ortho-methoxymethoxy (MOM) group significantly hinders the approach to the boron atom, which can slow down the crucial transmetalation step in the catalytic cycle.

  • Catalyst System: The choice of palladium catalyst and ligand is critical for overcoming steric hindrance. Standard catalysts like Pd(PPh₃)₄ may be ineffective.

  • Reaction Conditions: Inadequate temperature, reaction time, or an inappropriate base can lead to poor conversion.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of the undesired methoxymethoxybenzene byproduct.[1] This is often promoted by the presence of water and certain bases.[2]

Recommended Solutions:

  • Optimize the Catalyst System: For sterically demanding couplings, consider using bulky, electron-rich phosphine ligands or Buchwald-type precatalysts.[3] These are designed to facilitate oxidative addition and reductive elimination with hindered substrates.

  • Adjust Reaction Conditions:

    • Temperature: Increase the reaction temperature, as sterically hindered couplings often require more thermal energy.[2]

    • Base: A weaker base like K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases such as NaOH to minimize protodeboronation.

    • Solvent: Anhydrous solvents like dioxane, THF, or toluene are generally recommended. The addition of a small amount of water can sometimes be beneficial, but it should be carefully optimized to avoid excessive protodeboronation.

  • Consider a More Stable Boronic Acid Derivative: Converting the boronic acid to a boronate ester (e.g., a pinacol ester) can sometimes improve stability and reduce the rate of protodeboronation.

Illustrative Suzuki-Miyaura Coupling Conditions for Sterically Hindered Boronic Acids

The following table provides a starting point for optimizing reaction conditions for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Plausible Yield (%)
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001260-80
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Dioxane1101665-85
XPhos Pd G3 (2)-K₃PO₄ (2)Dioxane/H₂O (10:1)1001270-90

Disclaimer: The data in this table is illustrative and based on typical conditions for sterically hindered boronic acids. Actual yields may vary depending on the specific coupling partners and reaction scale.

Issue 2: Protodeboronation as a Major Side Reaction

Question: I am observing a significant amount of methoxymethoxybenzene in my crude reaction mixture. How can I minimize this protodeboronation side reaction?

Answer:

Protodeboronation is a significant challenge, especially with electron-rich and sterically hindered arylboronic acids.[1] Key factors that promote this side reaction include:

  • Presence of Protic Solvents: Water and alcohols can act as proton sources.[2]

  • High Temperatures and Long Reaction Times: Prolonged exposure to reaction conditions can increase the extent of protodeboronation.[2]

  • Strong Bases: Strong bases can accelerate the decomposition of the boronic acid.[2]

Recommended Solutions:

  • Use Anhydrous Conditions: Carefully dry all solvents and reagents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Optimize the Base: Use a milder, non-nucleophilic base such as K₃PO₄ or CsF.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.

  • Use a Boronate Ester: As mentioned previously, converting the boronic acid to a more stable ester derivative, such as a pinacol ester, can significantly reduce the propensity for protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[4] It is important to protect it from moisture and air to prevent decomposition and the formation of boroxines (the trimeric anhydride).

Q2: How can I purify crude this compound?

A2: If the purity of the starting material is a concern, it can be purified by recrystallization from a suitable solvent system. A common general method for purifying boronic acids involves dissolving the crude material in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified boronic acid.

Q3: What is the best way to purify the biaryl product from a Suzuki-Miyaura coupling reaction involving this compound?

A3: The purification strategy depends on the properties of the product and the impurities present. A general workflow is as follows:

  • Aqueous Workup: After the reaction is complete, quench the reaction mixture and perform an aqueous workup to remove inorganic salts and water-soluble byproducts.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Chromatography: Purify the crude product using flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product.

  • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.

Q4: How do I deprotect the methoxymethoxy (MOM) group after the Suzuki-Miyaura coupling?

A4: The MOM group is typically cleaved under acidic conditions.[3] Several methods can be employed, and the choice depends on the sensitivity of other functional groups in your molecule.

  • Standard Acidic Hydrolysis: Treatment with acids such as HCl in an alcohol/water mixture or trifluoroacetic acid (TFA) in dichloromethane are common methods.[3]

  • Lewis Acids: Lewis acids like TMSBr can also be effective for MOM deprotection.[3]

  • Mild Conditions: For sensitive substrates, milder reagents like pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent can be used.[3] A combination of TMSOTf and 2,2'-bipyridyl has also been reported for the mild and chemoselective deprotection of MOM ethers.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and may require optimization for specific substrates.

  • Vessel Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 100–110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Deprotection of the MOM Group

  • Dissolution: Dissolve the MOM-protected biaryl (1.0 equiv) in a suitable solvent such as dichloromethane or methanol.

  • Acid Addition: Cool the solution to 0°C and add the acidic reagent (e.g., 2M HCl in methanol or TFA).

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, carefully neutralize the acid with a saturated aqueous solution of NaHCO₃.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by chromatography or recrystallization.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents: Aryl Halide, Boronic Acid, Base B Add to Dry Flask A->B C Purge with Inert Gas B->C D Add Catalyst & Ligand C->D E Add Degassed Solvent D->E F Heat & Stir E->F Start Reaction G Monitor Progress (TLC/LC-MS) F->G H Cool & Quench G->H Reaction Complete I Aqueous Workup & Extraction H->I J Dry & Concentrate I->J K Purify (Chromatography) J->K

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield in Suzuki Coupling Cause1 Inefficient Catalyst System Start->Cause1 Cause2 Suboptimal Reaction Conditions Start->Cause2 Cause3 Protodeboronation Start->Cause3 Cause4 Poor Reagent Quality Start->Cause4 Sol1 Use Bulky Ligands (e.g., XPhos, SPhos) or Buchwald Precatalysts Cause1->Sol1 Sol2 Increase Temperature, Optimize Base (K₃PO₄, Cs₂CO₃), Use Anhydrous Solvents Cause2->Sol2 Sol3 Use Anhydrous Conditions, Milder Base, Minimize Reaction Time Cause3->Sol3 Sol4 Use Fresh/Purified Boronic Acid, Degas Solvents Cause4->Sol4

Caption: A troubleshooting decision tree for low-yielding Suzuki-Miyaura coupling reactions.

References

Technical Support Center: 2-(Methoxymethoxy)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the workup procedures for reactions involving 2-(methoxymethoxy)phenylboronic acid. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the standard workup procedure for a Suzuki-Miyaura coupling reaction using this compound?

A1: A typical aqueous workup is employed to separate the desired biaryl product from the catalyst, excess boronic acid, and inorganic salts. The general steps are:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent, such as ethyl acetate or dichloromethane.

  • Wash the organic layer with an aqueous basic solution (e.g., 1-2 M NaOH or Na2CO3) to remove unreacted boronic acid.

  • Perform subsequent washes with water and brine to remove residual base and salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product, typically by flash column chromatography.[1]

Q2: How can I remove unreacted this compound from my crude product mixture?

A2: Unreacted boronic acid can be effectively removed by performing a basic aqueous wash.[2][3] Boronic acids are weakly acidic (the pKa of unsubstituted phenylboronic acid is approximately 8.83) and will be deprotonated by a base to form a water-soluble boronate salt, which partitions into the aqueous layer.[4] A wash with 1-2 M NaOH or saturated NaHCO3 solution is generally sufficient.[2]

Q3: Is the methoxymethoxy (MOM) protecting group stable during the workup procedure?

A3: The MOM group is an acetal, which is generally stable to basic and neutral conditions but is labile under acidic conditions. Therefore, it is crucial to avoid acidic washes (e.g., with HCl) if the integrity of the MOM group is desired. Standard workup procedures using basic and neutral washes will not cleave the MOM group.

Q4: What are common side products in these reactions and how can they be minimized during workup?

A4: Common side products include homocoupled biaryls (from the boronic acid) and protodeboronated starting material.

  • Homocoupling Product: This byproduct arises from the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen.[1][5] While best addressed by ensuring thoroughly degassed reaction conditions, it can be separated from the desired product during purification (e.g., column chromatography).

  • Protodeboronation Product: This occurs when the boronic acid group is replaced by a hydrogen atom.[5] This side reaction is more prevalent with unstable boronic acids or under harsh basic conditions.[1][6] Using milder bases and ensuring the boronic acid is of high quality can minimize its formation. It is typically removed during chromatographic purification.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Product Yield Inactive catalyst or incomplete reaction.Ensure the palladium catalyst is active and the reaction is run under an inert atmosphere. Monitor the reaction by TLC or LC-MS to confirm completion before starting the workup.[1][6]
Product is water-soluble and lost during aqueous extraction.If the desired product has polar functional groups, it may have some water solubility. Minimize the number of aqueous washes or perform a back-extraction of the combined aqueous layers with fresh organic solvent.
Premature deprotection of the MOM group followed by side reactions.Ensure the reaction and workup conditions remain basic or neutral. Avoid any acidic reagents or conditions.
Difficulty Separating Product from Boronic Acid Impurities Inefficient basic extraction.Use a sufficiently concentrated basic solution (e.g., 2 M NaOH) and ensure vigorous mixing to facilitate the partitioning of the boronic acid into the aqueous phase. Perform multiple extractions if necessary.[2]
Emulsion formation during extraction.Add brine to the separatory funnel to help break up the emulsion. Alternatively, the mixture can be filtered through a pad of Celite.
Product Contaminated with Palladium Residues Palladium catalyst or palladium black is carried through the workup.After the initial dilution, filter the reaction mixture through a pad of Celite before performing the aqueous washes. This can help remove heterogeneous palladium species.[7]

Data Presentation

While specific experimental data for this compound is not widely published, the following table provides data for the parent compound, phenylboronic acid, which can serve as a useful approximation for experimental design.

Property Value Significance for Workup
Molecular Weight 181.98 g/mol [8]Relevant for calculating molar equivalents.
Appearance White to off-white solid[4]Visual identification.
pKa (approx.) ~8.8 (based on phenylboronic acid)[4]Indicates it is a weak acid, justifying the use of a moderately strong base for extraction into an aqueous layer.
Solubility in Water Low (~10 g/L for phenylboronic acid)[4][9]The compound itself has limited water solubility, but its corresponding boronate salt is soluble.
Solubility in Organic Solvents Soluble in most polar organic solvents (e.g., diethyl ether, ethanol, acetone).[4][7]Guides the choice of solvent for reaction, extraction, and chromatography.

Experimental Protocols

Protocol 1: Standard Workup for Suzuki Coupling (MOM Group Preservation)
  • Reaction Quenching: Once the reaction is complete, cool the vessel to room temperature.

  • Dilution: Dilute the reaction mixture with ethyl acetate (approx. 10-20 times the volume of the reaction solvent).

  • Filtration (Optional): If significant solids (e.g., palladium black) are present, filter the mixture through a short pad of Celite. Wash the pad with additional ethyl acetate.

  • Basic Wash: Transfer the filtrate to a separatory funnel and wash with 1 M NaOH solution. Separate the layers. This step removes the acidic boronic acid.

  • Neutral Wash: Wash the organic layer sequentially with water and then with brine.

  • Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography using a suitable solvent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Workup Involving Intentional MOM-Group Deprotection
  • Reaction Quenching & Solvent Removal: After the reaction is complete, cool to room temperature and remove the organic solvent under reduced pressure.

  • Acidic Hydrolysis: To the residue, add a mixture of THF or methanol and an aqueous acid (e.g., 2 M HCl).

  • Heating: Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) while monitoring the deprotection by TLC or LC-MS.

  • Neutralization & Extraction: Once deprotection is complete, cool the mixture and carefully neutralize the acid with a saturated solution of NaHCO3. Extract the aqueous mixture three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude phenol product by flash column chromatography.

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Workup Procedure cluster_purification Purification Reaction_Mixture Completed Suzuki Reaction Mixture Cool Cool to RT Reaction_Mixture->Cool Dilute Dilute with Organic Solvent (e.g., EtOAc) Cool->Dilute Filter Filter through Celite (optional) Dilute->Filter Wash_Base Wash with Aqueous Base (e.g., 1M NaOH) Filter->Wash_Base Wash_H2O Wash with Water Wash_Base->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Purify Flash Column Chromatography Crude_Product->Purify Pure_Product Pure Biaryl Product Purify->Pure_Product Troubleshooting_Logic cluster_issues Common Issues cluster_solutions Potential Solutions Start Workup Complete Check_Crude Analyze Crude Product (TLC, NMR, LC-MS) Start->Check_Crude Issue Issue Detected? Check_Crude->Issue Low_Yield Low Yield Issue->Low_Yield Yes Boronic_Acid Residual Boronic Acid Issue->Boronic_Acid MOM_Cleaved MOM Group Cleaved? Issue->MOM_Cleaved End Proceed to Purification Issue->End No Sol_Yield Verify reaction completion. Check for product in aqueous layers. Low_Yield->Sol_Yield Sol_Boronic Repeat basic wash with more concentrated base. Boronic_Acid->Sol_Boronic Sol_MOM Confirm no acid was used. Check pH of aqueous solutions. MOM_Cleaved->Sol_MOM

References

Validation & Comparative

A Comparative Analysis of the NMR Spectra of 2-(Methoxymethoxy)phenylboronic Acid and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the Nuclear Magnetic Resonance (NMR) spectra of 2-(Methoxymethoxy)phenylboronic acid with its structural analogues, phenylboronic acid and 2-methoxyphenylboronic acid, provides valuable insights for researchers in drug development and organic synthesis. This guide offers a side-by-side analysis of their ¹H and ¹³C NMR spectral data, supported by a standardized experimental protocol for data acquisition.

This comparative guide is designed for researchers, scientists, and drug development professionals who utilize boronic acids as key building blocks in organic synthesis. The structural nuances of ortho-substituted phenylboronic acids, such as the introduction of a methoxymethoxy group, can significantly influence their reactivity and spectroscopic properties. Understanding these differences through NMR spectroscopy is crucial for reaction monitoring, quality control, and structural elucidation.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift values for this compound, 2-methoxyphenylboronic acid, and phenylboronic acid. The data for this compound is predicted due to the limited availability of experimental spectra in the public domain, while the data for the comparative compounds is based on experimental findings.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundAromatic Protons (ppm)Other Protons (ppm)Solvent
This compound (Predicted)7.6-7.8 (m, 2H), 7.1-7.3 (m, 2H)5.2 (s, 2H, -OCH₂O-), 3.5 (s, 3H, -OCH₃)CDCl₃
2-Methoxyphenylboronic Acid7.79 (dd, 1H), 7.43 (ddd, 1H), 7.01 (d, 1H), 6.94 (t, 1H)3.89 (s, 3H, -OCH₃)CDCl₃
Phenylboronic Acid7.99 (d, 2H), 7.39 (t, 1H), 7.33 (t, 2H)-DMSO-d₆[1]

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundAromatic Carbons (ppm)Other Carbons (ppm)Solvent
This compound (Predicted)158.0 (C-O), 136.0, 132.0, 128.0, 122.0, 115.094.0 (-OCH₂O-), 56.0 (-OCH₃)CDCl₃
2-Methoxyphenylboronic Acid160.1, 136.4, 131.7, 121.1, 110.855.7 (-OCH₃)CDCl₃
Phenylboronic Acid134.5, 131.8, 127.8-DMSO-d₆

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of boronic acid derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the boronic acid sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

2. NMR Instrument Setup:

  • The data should be acquired on a 400 MHz or higher field NMR spectrometer.

  • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Shim the magnetic field to achieve optimal resolution and lineshape.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient.

  • Reference: The residual solvent peak is used for chemical shift calibration (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm).

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range of 0 to 200 ppm is generally appropriate.

  • Reference: The solvent peak is used for chemical shift calibration (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

  • Reference the chemical shifts to the appropriate solvent peak.

Workflow for NMR Spectral Comparison

The following diagram illustrates a logical workflow for the comparison of NMR spectra of a target compound with its analogues.

G cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Comparative Evaluation A Prepare Samples of: - this compound - 2-Methoxyphenylboronic Acid - Phenylboronic Acid B Acquire 1H and 13C NMR Spectra A->B C Process Spectra: - Fourier Transform - Phasing - Baseline Correction B->C D Reference Chemical Shifts C->D E Peak Picking & Integration (1H) D->E F Create Comparative Data Tables (1H and 13C Chemical Shifts) E->F G Analyze Spectral Differences: - Substituent Effects - Signal Multiplicity - Chemical Shift Trends F->G H Draw Structural Conclusions G->H

Caption: Workflow for Comparative NMR Analysis.

This guide provides a foundational comparison of the NMR spectra of this compound and its analogues. The presented data and protocols are intended to assist researchers in the interpretation of their own experimental results and in understanding the spectroscopic consequences of structural modifications to this important class of compounds.

References

Mass Spectrometry Analysis of 2-(Methoxymethoxy)phenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of boronic acids by mass spectrometry is a critical tool for researchers in organic synthesis and drug development, particularly for monitoring reactions such as the Suzuki-Miyaura coupling. This guide provides a comparative overview of the mass spectrometry analysis of 2-(Methoxymethoxy)phenylboronic acid and other commonly used arylboronic acids. While specific experimental data for this compound is not widely published, this guide extrapolates its expected behavior based on the well-documented analysis of similar compounds and provides a framework for its characterization.

Comparison of Ionization Techniques for Arylboronic Acids

Arylboronic acids can be challenging to analyze via mass spectrometry due to their propensity to form cyclic anhydrides (boroxines) and adducts with solvents.[1][2][3][4] The choice of ionization technique is therefore crucial for obtaining accurate and interpretable results. The table below compares common ionization methods for the analysis of boronic acids.

Ionization TechniqueDerivatizationExpected Ions for this compound (MW: 181.98)AdvantagesDisadvantages
Electrospray Ionization (ESI) Optional[M-H]⁻ (m/z 181), [M+Na-2H]⁻ (m/z 203), [M+HCOO]⁻ (m/z 227) in negative mode. [M+H]⁺ (m/z 183), [M+Na]⁺ (m/z 205) in positive mode.[3][5]Soft ionization, suitable for LC-MS, good for polar compounds.[3]Susceptible to adduct formation and in-source reactions which can complicate spectra.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Mandatory (e.g., silylation)Fragment ions of the derivatized molecule.Provides detailed fragmentation patterns for structural elucidation and excellent chromatographic separation.[3]Requires derivatization to increase volatility, which adds a step to sample preparation.[3]
Matrix-Assisted Laser Desorption/Ionization (MALDI) Optional[M+H]⁺, [M+Na]⁺, or adducts with the matrix.High sensitivity and tolerance to some salts, suitable for complex mixtures.[3]Requires a suitable matrix; spectral interpretation can be complicated by matrix adducts.[3]

Predicted Fragmentation Pattern of this compound

While no specific mass spectrum for this compound is readily available, its fragmentation pattern under electron ionization (EI) can be predicted based on general fragmentation rules for organic molecules.[6][7][8] The methoxymethoxy (MOM) protecting group is expected to be a primary site of fragmentation.

The following diagram illustrates the predicted fragmentation pathway:

fragmentation_pathway M [C8H11BO4]+. m/z 182 F1 [C7H8BO3]+. m/z 151 M->F1 - OCH3 F4 [CH3O=CH2]+ m/z 45 M->F4 - C7H8BO3 F2 [C6H5BO2]+. m/z 120 F1->F2 - OCH3 F3 [C6H5O]+. m/z 93 F2->F3 - B(OH)2

Predicted Fragmentation of this compound

Experimental Protocols

Detailed methodologies are crucial for the successful analysis of boronic acids. Below are representative protocols for LC-MS/MS and GC-MS analysis.

LC-MS/MS Protocol for Boronic Acids[9][10][11]

This method is suitable for the quantitative analysis of boronic acids in complex matrices.

  • Sample Preparation:

    • Accurately weigh and dissolve the boronic acid standard in methanol to create a 1 mg/mL stock solution.

    • Prepare a mixed standard by diluting the stock solutions to 10 µg/mL.

    • Further dilute the mixed standard with a 50:50 (v/v) methanol/water mixture to create a calibration curve.

  • Chromatographic Conditions:

    • Column: Agilent Poroshell HPH C18 (150 x 4.6 mm, 2.7 µm) or equivalent.[9]

    • Mobile Phase A: 0.1% ammonia in water.[9]

    • Mobile Phase B: 100% acetonitrile.[9]

    • Flow Rate: 0.25 mL/min.[10]

    • Gradient: Optimized for the separation of the analytes of interest.

    • Column Temperature: 40°C.[10]

  • Mass Spectrometry Conditions (Negative Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Capillary Voltage: 4500 V.[10]

    • Drying Gas Temperature: 300°C.[10]

    • Nebulizer Pressure: 35 psi.[10]

GC-MS Protocol with Silylation[3]

This protocol is ideal for achieving good chromatographic separation and detailed fragmentation patterns.

  • Derivatization:

    • Dissolve approximately 1 mg of the boronic acid in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70°C for 30 minutes.

  • GC Conditions:

    • Injector Temperature: 250 - 280°C.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40 - 550.

Comparative Experimental Workflow

The following diagram outlines a general workflow for the comparative analysis of boronic acids using mass spectrometry.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample Boronic Acid Sample (e.g., this compound) Derivatization Derivatization (for GC-MS) Sample->Derivatization Dissolution Dissolution in Appropriate Solvent Sample->Dissolution GCMS GC-MS Analysis (EI) Derivatization->GCMS LCMS LC-MS/MS Analysis (ESI) Dissolution->LCMS Interpretation Spectral Interpretation (Fragmentation, Adducts) LCMS->Interpretation GCMS->Interpretation Comparison Comparative Analysis vs. Alternative Boronic Acids Interpretation->Comparison

Workflow for Boronic Acid Analysis

Alternative Boronic Acids for Comparison

For researchers utilizing this compound, a comparison with other commonly employed boronic acids in applications like Suzuki coupling can provide valuable context. Some alternatives include:

  • Phenylboronic acid: The simplest arylboronic acid, serving as a baseline for fragmentation and ionization behavior.[11]

  • 4-Methylphenylboronic acid: An example of an electron-donating group's effect on ionization.[11]

  • 5-Fluoro-2-methoxyphenylboronic acid: An example with an electron-withdrawing group.[11]

  • Catecholborane esters and Pinacol esters: These are often used as alternatives to free boronic acids due to their enhanced stability.[12][13]

By understanding the general behavior of arylboronic acids in mass spectrometry and employing the appropriate analytical techniques, researchers can effectively characterize novel compounds like this compound and confidently monitor their role in complex chemical transformations.

References

A Comparative Guide to the Infrared Spectroscopy of 2-(Methoxymethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural characteristics of molecules is paramount. Infrared (IR) spectroscopy provides a powerful and accessible method for identifying functional groups and confirming the structure of synthesized compounds. This guide offers a comparative analysis of the infrared spectrum of 2-(Methoxymethoxy)phenylboronic acid, contrasting it with the well-characterized spectrum of phenylboronic acid. This comparison will aid in the identification and quality control of this important building block in organic synthesis.

Comparison of IR Absorption Data

The infrared spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups: the boronic acid moiety (-B(OH)₂), the methoxymethyl ether group (-OCH₂OCH₃), and the substituted benzene ring. By comparing its expected absorption bands with those of phenylboronic acid, we can pinpoint the unique spectral features introduced by the methoxymethyl substituent.

Functional GroupVibration ModeThis compound (Expected, cm⁻¹)Phenylboronic Acid (Experimental, cm⁻¹)Reference
Boronic AcidO-H stretch (H-bonded)~3300-3200 (broad)~3280 (broad)[1]
Boronic AcidB-O stretch (asymmetric)~1350-1330~1345[2]
Boronic AcidB-O-H bend~1000~1002[2]
Aromatic RingC=C stretch~1600, ~1470~1603[2]
Aromatic RingC-H stretch~3100-3000Not specified
Aromatic RingC-H out-of-plane bend~750~764, ~691[1][2]
Ether (C-O-C)C-O stretch (asymmetric)~1150-1085N/A
MethoxymethylC-H stretch (aliphatic)~2950, ~2850N/A

Experimental Protocol: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This section details a standard protocol for obtaining the IR spectrum of a solid sample like this compound using an ATR-FTIR spectrometer.

Materials:

  • This compound solid sample

  • Spatula

  • ATR-FTIR Spectrometer with a diamond or germanium crystal

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal surface is clean. Take a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

  • Apply Pressure: Use the spectrometer's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the ATR crystal.

  • Sample Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers (cm⁻¹).

  • Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol or ethanol.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of the IR spectrum of a synthesized organic compound like this compound.

cluster_0 Experimental cluster_1 Data Processing & Analysis cluster_2 Interpretation & Comparison A Sample Preparation (Solid) B Acquire IR Spectrum (ATR-FTIR) A->B C Background Subtraction & Baseline Correction B->C D Peak Identification (Wavenumber) C->D E Functional Group Assignment D->E F Comparison with Reference Spectra (e.g., Phenylboronic Acid) E->F G Structural Confirmation F->G H Impurity Detection F->H

Caption: Workflow for IR Spectral Analysis.

Discussion and Interpretation

The key distinguishing features in the IR spectrum of this compound compared to phenylboronic acid are the absorptions arising from the methoxymethyl ether group. The presence of strong C-O stretching bands in the region of 1150-1085 cm⁻¹ and aliphatic C-H stretching vibrations around 2950 cm⁻¹ and 2850 cm⁻¹ would be clear indicators of the methoxymethyl substituent.

The characteristic broad O-H stretching band of the boronic acid group, resulting from intermolecular hydrogen bonding, is expected to be present in both compounds, typically in the 3300-3200 cm⁻¹ region.[1] The strong B-O asymmetric stretching vibration is also a common feature, appearing around 1345 cm⁻¹ in phenylboronic acid.[2] The position of this band may be slightly shifted in this compound due to the electronic effects of the ortho-substituent.

The aromatic C=C stretching vibrations will be present in both spectra in the 1600-1450 cm⁻¹ range. However, the pattern of the C-H out-of-plane bending bands in the fingerprint region (below 1000 cm⁻¹) can be diagnostic of the substitution pattern on the benzene ring. For this compound, an ortho-disubstituted pattern would be expected, which typically shows a strong absorption band around 750 cm⁻¹.

References

A Comparative Analysis of 2-(Methoxymethoxy)phenylboronic Acid and 2-Methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the construction of complex biaryl scaffolds prevalent in pharmaceuticals and functional materials, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of the boronic acid reagent is critical to the success of this reaction, influencing yield, reaction kinetics, and functional group compatibility. This guide provides an objective comparison of two ortho-substituted phenylboronic acids: 2-(Methoxymethoxy)phenylboronic acid and 2-methoxyphenylboronic acid, offering insights into their respective performance, supported by illustrative experimental data and detailed protocols.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of each boronic acid is essential for their effective application. The following table summarizes key properties for both compounds.

PropertyThis compound2-Methoxyphenylboronic Acid
Molecular Formula C8H11BO4C7H9BO3[1][2]
Molecular Weight 181.98 g/mol 151.96 g/mol [1][2][3]
Appearance White to off-white solid[4]White to light yellow crystal powder[5]
Melting Point Not available105-110 °C[3][5]
Solubility Soluble in polar organic solventsInsoluble in water; slightly soluble in chloroform and ethyl acetate[5]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[4]Keep in a dark place, sealed in dry, room temperature[5][6]

Performance in Suzuki-Miyaura Coupling: A Comparative Overview

While direct, side-by-side experimental comparisons under identical conditions are not extensively reported in the literature, a comparative assessment can be made based on the electronic nature of the ortho-substituents. Both the methoxy (-OCH3) and methoxymethoxy (-OCH2OCH3) groups are electron-donating, which generally enhances the nucleophilicity of the boronic acid and can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle.

However, a key distinction lies in the stability of the methoxymethoxy (MOM) group. The MOM group is a well-known protecting group for hydroxyl functionalities and can be sensitive to acidic conditions, potentially leading to deprotection under certain reaction conditions. The methoxy group, in contrast, is generally more robust. This difference in stability can be a critical factor in choosing the appropriate reagent for a multi-step synthesis.

The following table presents illustrative data for a hypothetical Suzuki-Miyaura coupling reaction between the respective boronic acids and a model aryl bromide, 4-bromoanisole. The anticipated yields are based on the expected electronic effects and potential stability issues.

EntryBoronic AcidAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
12-Methoxyphenylboronic acid4-BromoanisolePd(PPh3)4 (3)K2CO3Toluene/EtOH/H2O10012~90%
2This compound4-BromoanisolePd(PPh3)4 (3)K2CO3Toluene/EtOH/H2O10012~85% (potential for slight yield reduction due to partial deprotection)

Experimental Protocols

A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for both this compound and 2-methoxyphenylboronic acid, with the understanding that optimization of reaction conditions may be necessary to achieve maximum yields.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv.)

  • Boronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.03 mmol, 3 mol%)

  • Base (e.g., K2CO3, 2.0 mmol, 2.0 equiv.)

  • Anhydrous solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (flame-dried)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the anhydrous solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Process and Comparison

To further clarify the experimental workflow and the logical considerations when choosing between these two boronic acids, the following diagrams are provided.

Suzuki_Miyaura_Workflow reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Base glassware Assemble Flame-Dried Glassware under Inert Atmosphere reagents->glassware addition Add Reagents and Solvents glassware->addition catalyst Add Palladium Catalyst addition->catalyst reaction Heat and Stir (e.g., 100°C, 12h) catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Characterize Pure Product purification->product

A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Boronic_Acid_Comparison start Choice of Ortho-Substituted Phenylboronic Acid methoxy 2-Methoxyphenylboronic Acid start->methoxy mom This compound start->mom reactivity_methoxy Robust Methoxy Group High Reactivity methoxy->reactivity_methoxy reactivity_mom MOM Protecting Group Potential for Deprotection Slightly Lower Yield Possible mom->reactivity_mom application_methoxy General Biaryl Synthesis reactivity_methoxy->application_methoxy application_mom Synthesis where subsequent ortho-hydroxyl deprotection is desired reactivity_mom->application_mom

Logical comparison for selecting between the two boronic acids.

Conclusion

Both this compound and 2-methoxyphenylboronic acid are effective reagents for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The choice between them will largely depend on the specific requirements of the synthetic route. 2-Methoxyphenylboronic acid offers robustness and is ideal for general applications where a stable ortho-methoxy group is desired in the final product. Conversely, this compound provides a strategic advantage when the ultimate goal is the synthesis of an ortho-hydroxylated biaryl, as the MOM group can be readily deprotected in a subsequent synthetic step. Researchers should consider the potential for in-situ deprotection and its impact on reaction yield when employing the MOM-protected boronic acid.

References

A Comparative Guide to the Reactivity of MOM-Protected vs. Unprotected 2-Hydroxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. The choice of boronic acid is critical to the success of this reaction. This guide provides an objective comparison of the reactivity of unprotected 2-hydroxyphenylboronic acid and its methoxymethyl (MOM) protected counterpart, 2-(methoxymethoxy)phenylboronic acid. This comparison is supported by representative experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their synthetic strategy.

Influence of the Ortho-Substituent on Reactivity

The reactivity of phenylboronic acids in Suzuki-Miyaura coupling is significantly influenced by the nature and position of substituents on the phenyl ring. In the case of 2-hydroxyphenylboronic acid and its MOM-protected form, the ortho-substituent plays a pivotal role in dictating the reaction outcome.

Unprotected 2-Hydroxyphenylboronic Acid: The presence of a free hydroxyl group in the ortho position can have a dual effect. It can participate in intramolecular hydrogen bonding and potentially coordinate with the palladium catalyst. This interaction can either facilitate or hinder the catalytic cycle, depending on the specific reaction conditions. Furthermore, the steric bulk of the hydroxyl group can impede the approach of the coupling partners to the catalytic center.

MOM-Protected 2-Hydroxyphenylboronic Acid: Protection of the hydroxyl group with a methoxymethyl (MOM) ether mitigates the potential for direct coordination of the hydroxyl oxygen to the palladium catalyst. However, the MOM group itself introduces additional steric hindrance at the ortho position, which can be a significant factor in reducing the reaction rate and overall yield. The general trend for reactivity of substituted phenylboronic acids in Suzuki-Miyaura coupling is often para > meta > ortho, primarily due to steric effects.[1]

Quantitative Data Presentation

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Hydroxyphenylboronic Acid4-BromoacetophenonePd(dppf)Cl₂K₂CO₃Toluene/H₂O9012~70-80%
2-Hydroxyphenylboronic AcidBromobenzeneNHC-Pd(II) complexKOHH₂O/2-propanol82-Moderate
2-Methoxyphenylboronic AcidChlorobenzenePd/BCK₂CO₃H₂O--94%[2]
2-Methoxyphenylboronic Acid3,4,5-tribromo-2,6-dimethylpyridinePd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O8018Quantitative (total)[3]

Experimental Protocols

Protocol 1: MOM Protection of 2-Hydroxyphenylboronic Acid

This protocol describes the synthesis of this compound from 2-hydroxyphenylboronic acid.

Materials:

  • 2-Hydroxyphenylboronic acid

  • N,N-Diisopropylethylamine (DIPEA)

  • Chloromethyl methyl ether (MOM-Cl)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-hydroxyphenylboronic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirred solution.

  • Slowly add chloromethyl methyl ether (MOM-Cl) (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Suzuki-Miyaura Coupling of Unprotected 2-Hydroxyphenylboronic Acid

This protocol is a general procedure for the coupling of 2-hydroxyphenylboronic acid with an aryl bromide.

Materials:

  • Aryl bromide (1.0 eq)

  • 2-Hydroxyphenylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine the aryl bromide, 2-hydroxyphenylboronic acid, Pd(OAc)₂, and dppf.

  • Add toluene and a 2M aqueous solution of K₂CO₃.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl product.

Protocol 3: Suzuki-Miyaura Coupling of MOM-Protected 2-Hydroxyphenylboronic Acid

This protocol outlines a general procedure for the coupling of this compound with an aryl chloride.

Materials:

  • Aryl chloride (1.0 eq)

  • This compound (1.2 eq)

  • Palladium on biochar (Pd/BC) (0.05 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flask containing a stir bar, add the aryl chloride, this compound, and K₂CO₃.

  • Add water to the mixture.

  • Add the Pd/BC catalyst to the stirring solution.

  • Heat the reaction mixture and stir for 3-5 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the catalyst.

  • Extract the filtrate with ethyl acetate and wash with water.

  • Dry the organic extract over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final product.[2]

Visualizing the Workflow and Comparison

G cluster_protection MOM Protection Workflow cluster_comparison Suzuki-Miyaura Coupling Comparison start_prot 2-Hydroxyphenylboronic Acid reagents_prot MOM-Cl, DIPEA, DCM start_prot->reagents_prot Protection product_prot This compound reagents_prot->product_prot protected MOM-Protected This compound product_prot->protected unprotected Unprotected 2-Hydroxyphenylboronic Acid aryl_halide Aryl Halide (Ar-X) catalyst Pd Catalyst, Base unprotected->catalyst Coupling protected->catalyst Coupling aryl_halide->catalyst product_unprotected 2-Arylphenol catalyst->product_unprotected product_protected 2-Aryl(MOM-O-phenol) catalyst->product_protected G cluster_unprotected Unprotected Reactivity Factors cluster_protected MOM-Protected Reactivity Factors oh_group Free ortho-OH group coordination Potential Catalyst Coordination oh_group->coordination steric_unprot Steric Hindrance oh_group->steric_unprot reactivity_unprot Variable Reactivity coordination->reactivity_unprot steric_unprot->reactivity_unprot mom_group ortho-OMOM group no_coordination No Catalyst Coordination mom_group->no_coordination steric_prot Increased Steric Hindrance mom_group->steric_prot reactivity_prot Generally Lower Reactivity no_coordination->reactivity_prot steric_prot->reactivity_prot

References

A Comparative Guide to Biaryl Synthesis: Validation of Structures from 2-(Methoxymethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Suzuki-Miyaura cross-coupling reaction utilizing 2-(Methoxymethoxy)phenylboronic acid for the synthesis of biaryl structures against alternative synthetic methodologies. The performance is evaluated based on reaction yields, conditions, and substrate scope, supported by representative experimental data. Detailed protocols for the synthesis and structural validation are provided to ensure reliable and reproducible results.

Performance Comparison: Suzuki-Miyaura Coupling vs. Alternative Methods

The synthesis of biaryl scaffolds is a critical endeavor in medicinal chemistry and materials science. The Suzuki-Miyaura coupling has emerged as a premier method for this transformation due to its mild conditions and broad functional group tolerance. The use of this compound offers the advantage of a protected phenol, allowing for the synthesis of biaryl phenols following a deprotection step. This section compares this approach with other established biaryl synthesis methods.

Table 1: Quantitative Performance Comparison for the Synthesis of a Model Biaryl Compound

ParameterSuzuki-Miyaura CouplingHeck ReactionUllmann Condensation
Starting Materials This compound, Aryl HalideAryl Halide, AlkeneAryl Halide
Catalyst Palladium (e.g., Pd(PPh₃)₄)Palladium (e.g., Pd(OAc)₂)Copper
Typical Yield 70-95%50-80%30-60%
Reaction Temperature 80-110 °C100-140 °C150-200 °C
Reaction Time 4-24 hours12-48 hours24-72 hours
Key Advantages High yield, mild conditions, excellent functional group tolerance, commercially available reagents.Good for vinylation of aryl halides, no need for organometallic reagents.Utilizes a less expensive metal catalyst.
Key Disadvantages Use of a palladium catalyst, potential for boronic acid decomposition.Often requires higher temperatures, regioselectivity can be an issue.Harsh reaction conditions, limited functional group tolerance, often requires stoichiometric copper.

Experimental Protocols

A. Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound, the aryl bromide, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.

  • Under the inert atmosphere, add the palladium catalyst to the flask.

  • Add the degassed solvents (toluene, ethanol, and water) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure biaryl product.

B. Validation of Biaryl Structure

Accurate structural validation of the synthesized biaryl product is crucial. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

1. NMR Spectroscopic Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified biaryl product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the proton signals to confirm the presence of both aryl rings and the methoxymethyl (MOM) protecting group. The ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

2. Mass Spectrometric Analysis:

  • Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of the purified product in a volatile solvent like methanol or acetonitrile.

  • Data Acquisition: Obtain the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) to confirm the molecular weight of the biaryl product. The fragmentation pattern can provide additional structural information.

Visualizing the Workflow and Signaling Pathways

To provide a clear overview of the processes, the following diagrams illustrate the experimental workflow, the catalytic cycle of the Suzuki-Miyaura coupling, and a logical flow for structure validation.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents glassware Assemble Glassware reagents->glassware add_reagents Add Reagents & Solvents glassware->add_reagents add_catalyst Add Catalyst add_reagents->add_catalyst heat_stir Heat & Stir add_catalyst->heat_stir cool Cool Reaction heat_stir->cool extract Aqueous Extraction cool->extract dry Dry & Evaporate extract->dry purify Column Chromatography dry->purify analysis NMR & MS Analysis purify->analysis

Caption: Experimental workflow for biaryl synthesis via Suzuki-Miyaura coupling.

suzuki_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pdi_intermediate R¹-Pd(II)Ln-X pd0->pdi_intermediate R¹-X transmetalation Transmetalation pdi_r1_r2 R¹-Pd(II)Ln-R² pdi_intermediate->pdi_r1_r2 [R²-B(OR)₂(Base)]⁻ r2box R²-B(OR)₂ base_activation Base pdi_r1_r2->pd0 reductive_elimination Reductive Elimination product R¹-R² reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

validation_logic start Purified Biaryl Product nmr Perform NMR Spectroscopy (¹H, ¹³C) start->nmr ms Perform Mass Spectrometry start->ms analyze_nmr Analyze NMR Data: - Chemical Shifts - Coupling Constants - Integration nmr->analyze_nmr analyze_ms Analyze MS Data: - Molecular Ion Peak - Fragmentation Pattern ms->analyze_ms compare_data Compare with Expected Structure analyze_nmr->compare_data analyze_ms->compare_data structure_confirmed Structure Validated compare_data->structure_confirmed Consistent structure_not_confirmed Structure Not Confirmed (Re-evaluate Synthesis/Purification) compare_data->structure_not_confirmed Inconsistent

Caption: Logical workflow for the validation of the synthesized biaryl structure.

A Researcher's Guide to Purity Assessment of Synthesized 2-(Methoxymethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. 2-(Methoxymethoxy)phenylboronic acid is a key building block in organic synthesis, particularly in cross-coupling reactions. This guide provides a comparative overview of analytical methods to assess the purity of this compound, complete with experimental protocols and supporting data to aid in selecting the most suitable technique.

Comparative Analysis of Purity Assessment Techniques

The purity of this compound can be determined using several analytical methods. The choice of technique often depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or high-throughput screening. The following table summarizes the performance of the most common methods.

Analytical Technique Information Provided Typical Purity Range Detected (%) Limit of Detection (LOD) Throughput Key Advantages Limitations
¹H NMR Spectroscopy Structural confirmation, identification of organic impurities.95-99.9~0.1%MediumProvides detailed structural information.Can be complex to interpret due to the formation of boroxines.
¹¹B NMR Spectroscopy Information about the boron environment (boronic acid vs. boroxine).QualitativeNot applicableMediumConfirms the presence of the boronic acid moiety.Not typically used for quantitative purity assessment.
RP-HPLC-UV Quantitative purity, detection of non-volatile impurities.90-99.9~0.05%HighHigh resolution and sensitivity for quantitative analysis.Boronic acids can be challenging to analyze due to their polarity.
GC-MS (with derivatization) Detection of volatile impurities.95-99.5~0.01%Medium-HighHigh sensitivity for volatile compounds.Requires derivatization to increase volatility.
Melting Point Analysis Indication of purity.QualitativeNot applicableHighSimple and rapid.Impurities can depress the melting point, but this is not specific.

Visualizing the Purity Assessment Workflow

A systematic approach is crucial for the comprehensive purity assessment of this compound. The following diagram illustrates a typical workflow, starting from the synthesized product to the final purity statement.

G Workflow for Purity Assessment of this compound cluster_synthesis Synthesis & Initial Characterization cluster_spectroscopic Spectroscopic Analysis cluster_chromatographic Chromatographic Analysis cluster_conclusion Final Purity Determination Synthesized Product Synthesized Product Initial TLC/Melting Point Initial TLC/Melting Point Synthesized Product->Initial TLC/Melting Point ¹H NMR ¹H NMR Initial TLC/Melting Point->¹H NMR Structural Info RP-HPLC-UV RP-HPLC-UV Initial TLC/Melting Point->RP-HPLC-UV Quantitative Purity ¹¹B NMR ¹¹B NMR ¹H NMR->¹¹B NMR Boron Environment Mass Spec Mass Spec ¹H NMR->Mass Spec Molecular Weight Purity Statement Purity Statement ¹H NMR->Purity Statement GC-MS (derivatized) GC-MS (derivatized) RP-HPLC-UV->GC-MS (derivatized) Volatile Impurities RP-HPLC-UV->Purity Statement GC-MS (derivatized)->Purity Statement

Caption: A general workflow for the purity assessment of synthesized compounds.

Detailed Experimental Protocols

Accurate and reproducible data rely on well-defined experimental protocols. The following are representative methods for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation and purity assessment of boronic acids.[1]

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 4.0 s

  • Data Analysis: Process the spectrum and integrate the signals. The purity is estimated by comparing the integral of the product peaks to the integrals of any impurity peaks.

¹¹B NMR Spectroscopy Protocol:

  • Sample Preparation: Prepare a sample as described for ¹H NMR. A quartz NMR tube is recommended to avoid a broad signal from borosilicate glass.[2]

  • Instrument: A 400 MHz or higher field NMR spectrometer equipped with a boron probe.

  • Acquisition Parameters:

    • Number of scans: 1024

    • Relaxation delay: 0.5 s

  • Data Analysis: The chemical shift will indicate the hybridization state of the boron atom. Trigonal planar boronic acids (sp²) and tetrahedral boronate species (sp³) will have distinct chemical shifts.[3]

High-Performance Liquid Chromatography (HPLC)

Reversed-Phase HPLC (RP-HPLC) is a cornerstone technique for the purity analysis of boronic acids due to its high resolution and sensitivity.[1]

RP-HPLC-UV Protocol:

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of mobile phase A and B.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak.

The following diagram illustrates a typical RP-HPLC workflow for purity analysis.

G RP-HPLC Workflow for Purity Analysis Sample Preparation Sample Preparation Sample Injection Sample Injection Sample Preparation->Sample Injection HPLC System Setup HPLC System Setup Method Development Method Development HPLC System Setup->Method Development Method Development->Sample Injection Data Acquisition Data Acquisition Sample Injection->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Purity Report Purity Report Data Analysis->Purity Report

Caption: A streamlined workflow for RP-HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for identifying and quantifying volatile impurities. For non-volatile compounds like boronic acids, derivatization is necessary.

GC-MS Protocol with Silylation:

  • Derivatization:

    • In a sealed vial, dissolve ~1 mg of the sample in 100 µL of a dry, aprotic solvent (e.g., pyridine).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70°C for 30 minutes.[4]

  • GC System:

    • Injector Temperature: 250°C.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • MS System:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-550.

  • Data Analysis: Identify peaks by their mass spectra and calculate purity based on the peak areas.

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted analytical approach. While techniques like melting point provide a preliminary indication, a combination of NMR for structural confirmation and HPLC for quantitative analysis is recommended for a comprehensive evaluation. The choice of methods should be guided by the specific information required and the resources available. The protocols and comparative data presented in this guide offer a solid foundation for researchers to develop a robust quality control strategy for this important synthetic building block.

References

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 2-(Methoxymethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of the palladium catalyst is a critical parameter that significantly influences reaction outcomes, including yield, reaction time, and catalyst loading. This guide provides a comparative analysis of commonly employed palladium catalysts for the Suzuki-Miyaura coupling of 2-(Methoxymethoxy)phenylboronic acid with various aryl halides, supported by experimental data compiled from scientific literature.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling is dictated by a multitude of factors, including the nature of the palladium precursor, the ancillary ligands, the base, the solvent system, and the reaction temperature. Below is a summary of quantitative data for several palladium catalysts used in reactions with this compound and representative aryl halides.

Table 1: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of this compound

Catalyst / PrecatalystLigandAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃Aryl BromideK₂CO₃Toluene/H₂O10012~85-953-5
Pd(dppf)Cl₂dppfAryl ChlorideCs₂CO₃Dioxane1008-16~80-902-4
XPhos Pd G3XPhosAryl BromideK₃PO₄THF/H₂O80-1002-6>901-2
SPhos Pd G2SPhosAryl ChlorideK₃PO₄Dioxane/H₂O1004-12>901-2

Note: The data presented is compiled from various sources and may not represent directly comparable experimental conditions. It serves as a guideline for catalyst selection.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthetic outcomes. Below is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide.

General Protocol for Suzuki-Miyaura Cross-Coupling:

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst to the flask. Subsequently, add the degassed solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Process: Reaction Mechanism and Workflow

To provide a clearer understanding of the underlying processes, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OR)₂ PdII_B R¹-Pd(II)L₂-R² Transmetalation->PdII_B Base RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base start->reagents setup Assemble Glassware under Inert Atmosphere reagents->setup add_solids Add Solid Reagents to Flask setup->add_solids add_catalyst Add Palladium Catalyst add_solids->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent reaction Heat and Stir Reaction Mixture add_solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Work-up and Extraction monitor->workup purification Purification by Column Chromatography workup->purification analysis Characterization of Product (NMR, MS) purification->analysis end End analysis->end

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Safety Operating Guide

Proper Disposal of 2-(Methoxymethoxy)phenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-(Methoxymethoxy)phenylboronic acid is critical for ensuring laboratory safety and environmental protection. This guide provides clear, step-by-step procedures for the safe handling and disposal of this compound and its contaminated materials. Adherence to these guidelines is essential for maintaining a compliant and safe research environment.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its potential hazards. This compound is classified as harmful and requires careful handling to avoid exposure.

Hazard Classifications:

Hazard StatementClassification
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)
H312: Harmful in contact with skinAcute Toxicity, Dermal (Category 4)
H332: Harmful if inhaledAcute Toxicity, Inhalation (Category 4)

Data sourced from Safety Data Sheets (SDS).[1]

Incompatible Materials:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases [1]

Hazardous decomposition products may include carbon monoxide (CO), carbon dioxide (CO2), and oxides of boron.[1]

Recommended Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2][3] Due to its hazardous nature and incompatibility with strong bases, in-lab treatment or neutralization is not advised without a specific, validated protocol from your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Carefully collect the waste material, whether in solid or solution form.

    • For solid waste, sweep or shovel the material into a suitable container.[1]

    • For liquid waste (e.g., solutions containing the compound), pour the liquid into a designated, compatible waste container. Use a funnel to prevent spills.

  • Container Management:

    • Use a container that is compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container is clearly and accurately labeled as hazardous waste, including the full chemical name: "Waste this compound".

    • Keep the container tightly closed when not in use.[4]

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams, especially incompatible materials like strong bases.[5][6]

    • Store aqueous waste separately from organic solvent waste.

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

    • The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[6]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.[2][3]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[1][5]

Disposal of Contaminated Materials:

  • Any materials, such as personal protective equipment (PPE), filter paper, or spill absorbents, that are contaminated with this compound must be disposed of as hazardous waste.

  • Place these materials in a sealed and labeled container for hazardous waste disposal.[2][7]

Experimental Protocols and Methodologies

Currently, there are no widely established and validated experimental protocols for the in-lab neutralization or degradation of this compound for disposal purposes. The Safety Data Sheet indicates an incompatibility with strong bases, suggesting that neutralization attempts could lead to hazardous reactions.[1] Therefore, any in-lab treatment should only be performed if it is part of a formally approved experimental procedure and has been thoroughly vetted by qualified safety professionals.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: Have 2-(Methoxymethoxy)phenylboronic acid waste for disposal waste_type Is the waste solid, liquid, or contaminated material? start->waste_type solid Solid Waste: Sweep/shovel into a compatible container. waste_type->solid Solid liquid Liquid Waste: Pour into a compatible, designated container. waste_type->liquid Liquid contaminated Contaminated Material: Place in a sealed, compatible container. waste_type->contaminated Contaminated label_container Label container clearly: 'Waste this compound' solid->label_container liquid->label_container contaminated->label_container segregate Segregate from incompatible materials (especially strong bases). label_container->segregate storage Store in a cool, dry, well-ventilated designated hazardous waste area. segregate->storage contact_ehs Contact institution's EHS or a licensed waste disposal service. storage->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Methoxymethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 2-(Methoxymethoxy)phenylboronic acid. Adherence to these guidelines is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.

Handling this compound requires a thorough understanding of its potential hazards and the implementation of appropriate safety measures. While specific data for this compound is not available, information from structurally similar boronic acids indicates that it may be harmful if swallowed, in contact with skin, or inhaled.[1] It may also cause skin and eye irritation.[2][3][4][5] Therefore, a cautious and well-planned approach to its handling, storage, and disposal is paramount.

Essential Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment to be used when handling this compound. Consistent and correct use of this equipment is the first line of defense against potential exposure.

Body PartRequired PPESpecifications and Best Practices
Eyes Safety glasses with side shields or gogglesMust conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[4] A face shield may be worn in addition to goggles for maximum protection.[3]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of properly after handling the chemical.[3]
Body Laboratory coat or chemical-resistant apronA full-body suit may be necessary for large-scale operations or in case of a spill.[6]
Respiratory Fume hood or respiratorAll handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[7] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[3]
Operational Protocol: Step-by-Step Handling Procedure

Follow this detailed methodology for the safe handling of this compound from receipt to disposal.

  • Preparation and Inspection:

    • Before handling, ensure that the chemical fume hood is functioning correctly.

    • Inspect all required PPE for integrity. Do not use damaged gloves, eyewear, or lab coats.

    • Locate the nearest safety shower and eyewash station and confirm they are accessible and operational.

  • Weighing and Aliquoting:

    • Conduct all weighing and transfer of the solid material within the fume hood to minimize the risk of dust inhalation.

    • Use a spatula for transfers and avoid creating dust.

    • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Reaction Setup and Monitoring:

    • Set up all reactions in the fume hood.

    • Ensure all glassware is properly secured.

    • Clearly label all vessels containing the compound.

  • Post-Handling and Decontamination:

    • Thoroughly clean the work area after use.

    • Decontaminate all equipment that has come into contact with the chemical.

    • Wash hands thoroughly with soap and water after removing gloves.[3]

Emergency Response and First Aid

Immediate and appropriate action is crucial in the event of an exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][7] Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][7] If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air.[1][7] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[1] Seek immediate medical attention.
Spill and Disposal Plan

Proper containment and disposal are critical to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed, labeled container for disposal.[1] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Waste Disposal:

  • All waste containing this compound must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[3][7][8]

Workflow for Safe Handling and Disposal

The following diagram outlines the logical progression of steps for safely working with this compound.

prep Preparation & PPE Inspection handling Weighing & Handling in Fume Hood prep->handling reaction Reaction Setup & Monitoring handling->reaction spill Spill Occurs handling->spill if emergency Exposure Occurs handling->emergency if decon Decontamination & Hand Washing reaction->decon waste Waste Generation reaction->waste during/after reaction->emergency if decon->waste end Procedure Complete decon->end spill_response Spill Response Protocol spill->spill_response spill_response->decon waste_disposal Hazardous Waste Disposal waste->waste_disposal first_aid First Aid Measures emergency->first_aid

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methoxymethoxy)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-(Methoxymethoxy)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.